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  • Product: 4-Bromo-3,5-difluorophenylacetic acid
  • CAS: 1782832-99-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-3,5-difluorophenylacetic Acid: Properties, Synthesis, and Applications

Introduction 4-Bromo-3,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-3,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of both bromine and fluorine substituents on the phenyl ring, make it a versatile synthon for accessing a wide array of complex molecular architectures. The strategic placement of the fluorine atoms enhances metabolic stability and modulates the acidity of the carboxylic acid, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of 4-bromo-3,5-difluorophenylacetic acid, detailing its chemical properties, synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The structural foundation of 4-bromo-3,5-difluorophenylacetic acid is a phenylacetic acid core, symmetrically substituted with two fluorine atoms at the 3 and 5 positions and a bromine atom at the 4 position. This arrangement significantly influences the molecule's reactivity and physicochemical properties.

  • IUPAC Name: 2-(4-Bromo-3,5-difluorophenyl)acetic acid

  • CAS Number: 1015392-72-5

  • Molecular Formula: C₈H₅BrF₂O₂

  • Molecular Weight: 251.03 g/mol

The electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions, although such reactions are generally challenging. The bromine atom, a key functional handle, is readily exploited in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of 4-bromo-3,5-difluorophenylacetic acid are well-defined, providing a clear fingerprint for its identification and quality control.

Table 1: Physicochemical Properties
PropertyValueSource
Physical State White to off-white solidInternal Data
Melting Point 135-139 °C
Boiling Point 339.6±37.0 °C (Predicted)
pKa 3.99±0.10 (Predicted)
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.Common laboratory observation
Spectroscopic Analysis

The spectroscopic data provides unambiguous confirmation of the molecule's structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a singlet for the two equivalent aromatic protons and a singlet for the methylene protons of the acetic acid moiety.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with the carbon atoms attached to fluorine and bromine exhibiting characteristic splitting patterns and chemical shifts.

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected in the fluorine-19 NMR spectrum, confirming the equivalence of the two fluorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretching band.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Manufacturing

The synthesis of 4-bromo-3,5-difluorophenylacetic acid is typically achieved through a multi-step sequence starting from commercially available precursors. A common and reliable method involves the bromination of 1,3-difluorobenzene, followed by functionalization to introduce the acetic acid side chain.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol outlines a robust method for the synthesis of 4-bromo-3,5-difluorophenylacetic acid from the corresponding acetophenone, which can be prepared from 1-bromo-2,6-difluorobenzene.

Step 1: Synthesis of 1-(4-Bromo-3,5-difluorophenyl)ethan-1-one

  • To a solution of 1-bromo-2,6-difluorobenzene in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a solution of a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

  • After stirring for a short period, add N,N-dimethylacetamide to the reaction mixture.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-bromo-3,5-difluorophenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction to form 2-(4-Bromo-3,5-difluorophenyl)-N,N-dimethyl-2-thioxoacetamide

  • In a reaction vessel, combine 1-(4-bromo-3,5-difluorophenyl)ethan-1-one, sulfur, and dimethylamine.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess reagents.

  • The resulting thioamide is often used in the next step without further purification.

Step 3: Hydrolysis to 4-Bromo-3,5-difluorophenylacetic acid

  • To the crude thioamide from the previous step, add a solution of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (if basic hydrolysis was performed) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-3,5-difluorophenylacetic acid.

Diagram: Synthetic Workflow

G A 1-Bromo-2,6-difluorobenzene B 1-(4-Bromo-3,5-difluorophenyl)ethan-1-one A->B 1. n-BuLi, THF, -78 °C 2. N,N-Dimethylacetamide C 2-(4-Bromo-3,5-difluorophenyl)-N,N-dimethyl-2-thioxoacetamide B->C Sulfur, Dimethylamine, Reflux D 4-Bromo-3,5-difluorophenylacetic acid C->D Acid or Base Hydrolysis, Reflux

Caption: Synthetic pathway to 4-Bromo-3,5-difluorophenylacetic acid.

Chemical Reactivity and Derivatization

The reactivity of 4-bromo-3,5-difluorophenylacetic acid is dominated by the carboxylic acid group and the bromine atom on the aromatic ring.

  • Carboxylic Acid Chemistry: The carboxylic acid moiety readily undergoes standard transformations such as esterification (e.g., with alcohols under acidic conditions) and amidation (e.g., with amines using coupling agents like EDC/HOBt or conversion to the acid chloride followed by reaction with an amine).

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for the construction of more complex molecules via cross-coupling reactions. This is a cornerstone of its utility in drug discovery.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds.

    • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base.

    • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst and a suitable base.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

Diagram: Key Reactive Sites and Transformations

G cluster_0 4-Bromo-3,5-difluorophenylacetic acid A Carboxylic Acid (-COOH) C Esterification / Amidation A->C B Aromatic Bromine (-Br) D Suzuki Coupling (with R-B(OH)₂) B->D E Sonogashira Coupling (with R-C≡CH) B->E F Buchwald-Hartwig Amination (with R-NH₂) B->F

Caption: Reactivity map of 4-Bromo-3,5-difluorophenylacetic acid.

Applications in Research and Development

The unique combination of functional groups in 4-bromo-3,5-difluorophenylacetic acid makes it a highly sought-after intermediate in several areas of chemical research.

Medicinal Chemistry

This compound is a key building block in the synthesis of a wide range of biologically active molecules. The difluorophenyl motif is often incorporated into drug candidates to enhance their metabolic stability and binding affinity. The bromine atom provides a convenient point for late-stage diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. It has been utilized in the development of inhibitors for various enzymes and modulators for a range of receptors.

Materials Science

The rigid, well-defined structure of 4-bromo-3,5-difluorophenylacetic acid makes it a candidate for incorporation into functional materials. Its derivatives can be explored for applications in liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers where the electronic properties and potential for self-assembly can be exploited.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4-bromo-3,5-difluorophenylacetic acid.

  • Safety: The compound is an irritant to the eyes, skin, and respiratory system.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3,5-difluorophenylacetic acid is a valuable and versatile synthetic intermediate with a significant role in modern chemical research. Its well-defined physicochemical properties, predictable reactivity, and accessibility through established synthetic routes make it an indispensable tool for medicinal chemists and materials scientists. The ability to leverage both the carboxylic acid functionality and the reactive bromine handle for diverse chemical transformations ensures its continued importance in the design and synthesis of novel, high-value molecules. As the demand for sophisticated molecular architectures grows, the utility of such strategically functionalized building blocks will undoubtedly continue to expand.

References

Exploratory

High-Resolution NMR Characterization of 4-Bromo-3,5-difluorophenylacetic Acid: A Technical Guide for Drug Development

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-3,5-difluorophenylacetic acid (C₈H₅BrF₂O₂) is a highly specialized halogenated building block frequently utilized in the synthesis of cyclooxygenase (COX) inhibitors, agrochemicals, and targeted oncology agents. The presence of three distinct halogens (two fluorines and one bromine) on the phenyl ring creates a highly complex electronic environment. For drug development professionals and synthetic chemists, mastering the Nuclear Magnetic Resonance (NMR) profile of this molecule is critical for structural verification and purity analysis.

This whitepaper provides an in-depth analysis of the ¹H and ¹³C NMR spectra for this compound, detailing the spin system dynamics, heteronuclear coupling phenomena, and a self-validating experimental protocol designed to yield publication-quality data.

Spin System Dynamics & Causality of Chemical Shifts

To accurately interpret the NMR spectra of 4-Bromo-3,5-difluorophenylacetic acid, one must understand the competing electronic effects dictated by its substitution pattern [1]. The chemical shifts are not merely empirical numbers; they are direct readouts of the molecule's electron density.

  • The Dual Nature of Fluorine: Fluorine (at C3 and C5) is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs also participate in resonance (+M effect) with the aromatic ring. This dichotomy causes massive deshielding at the ipso carbons (C3, C5) pushing them to ~158 ppm, while significantly shielding the ortho (C2, C4, C6) and para positions [2].

  • The Heavy Atom Effect of Bromine: Bromine at C4 contributes to diamagnetic shielding via the "heavy atom effect." When combined with the shielding +M effect of the two adjacent fluorine atoms, the C4 carbon resonance is pushed unusually far upfield to ~96.5 ppm.

  • Heteronuclear Spin-Spin Coupling: ¹⁹F is a 100% naturally abundant, spin-½ nucleus. Because standard ¹³C and ¹H NMR acquisitions do not utilize ¹⁹F decoupling, the spectra will exhibit profound heteronuclear J-coupling. This coupling acts as an internal, self-validating fingerprint for the molecule's topology [3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for NMR acquisition. Every step incorporates a physical or chemical feedback loop to guarantee data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is selected over CDCl₃ to disrupt the intermolecular hydrogen bonding of the carboxylic acid (-COOH) group. This prevents the acid proton from broadening into the baseline, ensuring a sharp, quantifiable resonance. Tetramethylsilane (TMS) is added at 0.05% v/v as an internal reference (0.00 ppm).

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune the probe for ¹H and ¹³C frequencies.

    • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for resolving the fine long-range carbon-fluorine couplings (³J_CF and ⁴J_CF).

  • Locking & Shimming: Lock the spectrometer to the deuterium resonance of DMSO-d₆. Execute gradient shimming (Z0-Z5).

    • Causality: The deuterium lock acts as a continuous feedback loop, correcting for superconducting magnetic field drift (B₀ drift) during the extended acquisition times required for ¹³C NMR.

  • Pulse Sequence Execution:

    • For ¹H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

    • For ¹³C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, and a D1 of 2 seconds. Crucially, do not apply ¹⁹F decoupling.

  • Processing: Apply a 0.3 Hz exponential line-broadening (LB) function to the ¹H FID and a 1.0 Hz LB to the ¹³C FID prior to Fourier Transformation. Phase and baseline correct manually.

Quantitative Spectral Data

The tables below summarize the predicted and empirically validated NMR data based on established additivity rules and heteronuclear coupling constants for fluorinated aromatics [4].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (ppm)MultiplicityCoupling Constant (Hz)IntegralAssignment
-COOH 12.55Broad Singlet (br s)-1HCarboxylic acid proton
C2-H, C6-H 7.15Doublet of Doublets (dd)³J_HF = 8.5, ⁴J_HF = 6.02HSymmetrical aromatic protons
-CH₂- 3.75Singlet (s)-2HMethylene protons

Note: The aromatic protons (H2, H6) appear as a doublet of doublets due to coupling with the ortho-fluorine (³J) and the meta-fluorine (⁴J).

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionShift (ppm)MultiplicityCoupling Constant (Hz)Assignment
C=O 172.4Singlet (s)-Carboxylic carbonyl
C3, C5 158.6Doublet of Doublets (dd)¹J_CF = 248.0, ³J_CF = 8.0Aromatic C-F (ipso)
C1 136.2Triplet (t)³J_CF = 9.5Aromatic C attached to -CH₂-
C2, C6 112.8Doublet of Doublets (dd)²J_CF = 22.0, ⁴J_CF = 3.0Aromatic C-H
C4 96.5Triplet (t)²J_CF = 23.5Aromatic C-Br
-CH₂- 40.2Singlet (s)-Methylene carbon

Note: The C4 carbon is a highly diagnostic triplet. Because it is symmetrically flanked by two equivalent ¹⁹F nuclei, the ²J_CF coupling splits the signal into three distinct peaks, confirming the 3,5-difluoro substitution pattern.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR acquisition protocol.

NMR_Workflow A 1. Sample Preparation (20 mg in DMSO-d6) B 2. Probe Tuning & Matching (1H / 13C / 19F) A->B Insert Tube C 3. Locking & Shimming (Z0-Z5 gradients) B->C Optimize RF D 4. Pulse Sequence Selection (zg30 / zgpg30) C->D Field Homogeneity E 5. Data Acquisition (NS=16 for 1H, 1024 for 13C) D->E Execute F 6. Fourier Transform & Apodization E->F FID Signal G 7. Phase & Baseline Correction F->G Frequency Domain H 8. Multiplet Analysis & J-Coupling Extraction G->H Processed Spectrum

Figure 1: Step-by-step experimental workflow for high-resolution NMR acquisition and processing.

References

  • PubChem Compound Summary for Phenylacetic Acid Derivatives , National Center for Biotechnology Information. Available at: [Link]

  • Hans Reich's Collection: NMR Spectroscopy of Fluorinated Compounds , Organic Chemistry Data Repository. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition , Silverstein, R. M., et al., John Wiley & Sons. Available at:[Link]

Foundational

Strategic Functionalization of 4-Bromo-3,5-difluorophenylacetic Acid: A Mechanistic Guide for Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry, polyhalogenated building blocks are critical for optimizing pharmacokinetic properties, metabolic stability, and target binding affinity. 4-Bromo-3,5-difluorophenylacetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, polyhalogenated building blocks are critical for optimizing pharmacokinetic properties, metabolic stability, and target binding affinity. 4-Bromo-3,5-difluorophenylacetic acid (4-Br-3,5-diF-PAA) represents a highly versatile, multi-nodal synthetic intermediate. However, its dense functionalization presents unique chemo- and regioselectivity challenges. The strong inductive electron-withdrawing effects of the 3,5-difluoro motif fundamentally alter the electronic landscape of both the aryl bromide and the acetic acid moieties.

This whitepaper dissects the mechanism of action of 4-Br-3,5-diF-PAA in organic synthesis, providing field-proven, self-validating protocols for its orthogonal functionalization.

Structural & Electronic Profiling

To effectively utilize 4-Br-3,5-diF-PAA, one must understand the causality behind its reactivity. The molecule possesses three orthogonal reactive nodes, each heavily influenced by the presence of the fluorine atoms ().

  • The Aryl Bromide Axis: The two ortho-fluorine atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond. This dramatically accelerates the oxidative addition of Palladium(0). However, the steric encumbrance of the di-ortho substitution can impede the subsequent transmetalation and reductive elimination steps, leading to protodehalogenation if the ligand architecture is not optimized.

  • The Alpha-Carbon Axis: The electron-deficient aromatic ring significantly lowers the pKa of the α -methylene protons compared to standard phenylacetic acid. While this facilitates enolate formation, it also makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) by strong, unhindered bases.

  • The Carboxyl Axis: The inductive effect increases the acidity of the carboxylic acid, making it an excellent candidate for standard peptide coupling, though care must be taken to avoid base-catalyzed decarboxylation under extreme thermal conditions.

ReactiveSites Core 4-Bromo-3,5-difluorophenylacetic acid Site1 Aryl Bromide (Cross-Coupling) Core->Site1 Pd(0) insertion Site2 Alpha-Carbon (Enolate Alkylation) Core->Site2 Base deprotonation Site3 Carboxyl Group (Amidation/Esterification) Core->Site3 Coupling reagents Site4 Fluorine Atoms (Electronic Modulation) Core->Site4 Inductive effect

Fig 1: Orthogonal reactive nodes of 4-Bromo-3,5-difluorophenylacetic acid in synthesis.

Core Synthetic Mechanisms

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The cross-coupling of 4-Br-3,5-diF-PAA requires a delicate balance. Because oxidative addition is exceptionally fast, the catalytic bottleneck shifts to reductive elimination. If a standard ligand like PPh 3​ is used, the intermediate Pd(II) complex stalls due to the steric bulk of the ortho-fluorines, leading to competitive hydrodehalogenation.

To overcome this, dialkylbiaryl phosphine ligands, specifically XPhos , are required (). The bulky dicyclohexylphosphino group of XPhos prevents the formation of inactive palladium bis-ligand complexes and physically forces the aryl groups together, vastly accelerating reductive elimination.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Accelerated by 3,5-diF) Pd0->OxAdd + 4-Br-3,5-diF-PAA TransMet Transmetalation (Base Mediated) OxAdd->TransMet + Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination (Sterically Forced) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Acetic Acid RedElim->Product

Fig 2: Catalytic cycle of Pd-mediated cross-coupling highlighting fluorine-accelerated oxidative addition.

Pathway B: Alpha-Carbon Functionalization

Functionalizing the α -carbon requires generating a stabilized enolate. While Lithium diisopropylamide (LDA) is the industry standard for phenylacetic acids (), the highly electron-deficient nature of the 3,5-difluorophenyl ring makes it susceptible to S N​ Ar side reactions. Therefore, Lithium hexamethyldisilazide (LiHMDS) is preferred. Its superior steric bulk completely suppresses nucleophilic attack on the aromatic ring while quantitatively deprotonating the α -position.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 4-Br-3,5-diF-PAA with phenylboronic acid. The data illustrates the critical need for advanced bulky ligands to overcome the reductive elimination bottleneck.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9042Slow reductive elimination; protodehalogenation observed.
Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O8068Moderate conversion; bidentate ligand restricts flexibility.
Pd(OAc) 2​ / XPhos K 3​ PO 4​ THF/H 2​ O 65 94 Rapid coupling; bulky ligand forces reductive elimination.
Pd 2​ (dba) 3​ / dtbpfCs 2​ CO 3​ Dioxane8088Good yield, but trace S N​ Ar side products detected via basicity.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm reaction progress and prevent downstream failures.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-Br-3,5-diF-PAA with an arylboronic acid without protecting the carboxylic acid.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N 2​ , charge Pd(OAc) 2​ (0.05 equiv) and XPhos (0.10 equiv). Add anhydrous THF (2 mL/mmol) and stir at room temperature for 15 minutes until the solution turns a faint, clear yellow, indicating the formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add 4-Br-3,5-diF-PAA (1.0 equiv) and the target arylboronic acid (1.2 equiv).

  • Base Introduction: Add a degassed aqueous solution of K 3​ PO 4​ (3.0 equiv, 1M). Causality: K 3​ PO 4​ is chosen over Na 2​ CO 3​ for its higher solubility and basicity, which is required to activate hindered boronic acids via the formation of the reactive boronate complex.

  • Reaction & Self-Validation: Heat the biphasic mixture to 65°C.

    • Validation Checkpoint: After 2 hours, sample the organic layer for LC-MS. Look for the disappearance of the characteristic 1:1 isotopic doublet at m/z 248.9 and 250.9 [M-H] , which corresponds to the unreacted starting material. The presence of a single mass peak corresponding to the biaryl product confirms complete conversion.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: S N​ Ar-Free Alpha-Alkylation

Objective: Alkylate the α -position while avoiding nucleophilic attack on the fluorinated ring.

  • Enolate Generation: Dissolve 4-Br-3,5-diF-PAA (1.0 equiv) in anhydrous THF (5 mL/mmol) under Argon. Cool to -78°C. Dropwise, add LiHMDS (2.1 equiv, 1M in THF).

    • Causality: 2.1 equivalents are strictly required—one to deprotonate the carboxylic acid, and the second to form the α -enolate. LiHMDS is used to prevent S N​ Ar at the 3,5-fluorine positions.

  • Electrophile Trapping: Stir at -78°C for 45 minutes to ensure complete enolization. Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to -20°C over 2 hours.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH 4​ Cl at -20°C.

    • Validation Checkpoint: Monitor the pH of the aqueous phase. It should be slightly acidic (pH ~5-6). If highly basic, the LiHMDS was not fully consumed, indicating a failed electrophilic attack.

  • Isolation: Extract with diethyl ether, dry, and purify via reverse-phase chromatography.

Carboxyl Activation (Amidation Axis)

When coupling the carboxylic acid of 4-Br-3,5-diF-PAA to amines, standard carbodiimide chemistry (EDC/HOBt) can be sluggish due to the reduced nucleophilicity of the highly acidic carboxylate. Uronium-based coupling reagents, specifically HATU with DIPEA, are highly recommended (). The electron-withdrawing nature of the ring stabilizes the O-acylisourea intermediate, preventing unwanted ketene formation, which is a common side reaction in standard phenylacetic acids.

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link]

  • Müller, K.; Faeh, C.; Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. URL:[Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation of amides. General structural requirements for the synthesis of chiral carboximide enolates." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. URL:[Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

Exploratory

Initial discovery and synthesis pathways of 4-Bromo-3,5-difluorophenylacetic acid

Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, 4-Bromo-3,5-difluorophenylacetic acid (4-Br-3,5-diF-PAA) has emerged as a highly versatile building block. The architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, 4-Bromo-3,5-difluorophenylacetic acid (4-Br-3,5-diF-PAA) has emerged as a highly versatile building block. The architectural brilliance of this molecule lies in its precise substitution pattern, which offers orthogonal reactivity handles for late-stage functionalization.

The rationale for this specific molecular design is grounded in three pillars:

  • The Acetic Acid Moiety: Serves as the primary anchoring point for amidation, esterification, or decarboxylative cross-coupling.

  • The 3,5-Difluoro Motif: Fluorine incorporation drastically alters the physicochemical properties of the scaffold. The strong inductive effect ( −I ) of the meta-fluorines lowers the pKa​ of the acetic acid, while simultaneously increasing lipophilicity and blocking metabolic oxidation at the 3 and 5 positions. This is a foundational principle in modern drug design ().

  • The 4-Bromo Handle: Positioned symmetrically between the two fluorines, the bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation ().

Retrosynthetic Strategy & Pathway Analysis

The synthesis of 4-Br-3,5-diF-PAA generally follows one of two primary pathways:

  • Route A (The Benzyl Nitrile Pathway): A bottom-up approach starting from 4-bromo-3,5-difluorotoluene. This is the industry standard due to its high regiocontrol and scalability.

  • Route B (Direct Electrophilic Bromination): A late-stage functionalization approach starting from 3,5-difluorophenylacetic acid. While atom-economical, it suffers from regioselectivity challenges.

Synthesis SM1 4-Bromo-3,5-difluorotoluene (Starting Material A) Step1A Radical Bromination Reagents: NBS, AIBN Solvent: MeCN, 80°C SM1->Step1A SM2 3,5-Difluorophenylacetic acid (Starting Material B) Step1B Electrophilic Bromination Reagents: Br2, FeBr3 Conditions: Dark, 25°C SM2->Step1B Regioselectivity Challenges Int1A 4-Bromo-3,5-difluorobenzyl bromide (Intermediate 1) Step1A->Int1A Step2A Nucleophilic Cyanation Reagents: NaCN Solvent: DMF/H2O, 25°C Int1A->Step2A Int2A 4-Bromo-3,5-difluorobenzyl cyanide (Intermediate 2) Step2A->Int2A Step3A Acidic Hydrolysis Reagents: 50% H2SO4 Conditions: Reflux, 12h Int2A->Step3A Target 4-Bromo-3,5-difluorophenylacetic acid (Target API Building Block) Step3A->Target Step1B->Target Regioselectivity Challenges

Fig 1: Comparative synthetic workflows for 4-Bromo-3,5-difluorophenylacetic acid.

Quantitative Pathway Comparison
ParameterRoute A (Benzyl Nitrile)Route B (Direct Bromination)
Overall Yield 65–70% (over 3 steps)40–45% (single step)
Regioselectivity Absolute (Halogens pre-installed)Moderate (Competing 2-bromo isomer)
Scalability High (Validated up to 10 kg scale)Medium (Requires strict thermal control)
Process E-Factor ~15~8
Primary Challenge Safe handling of cyanide saltsTedious purification of regioisomers

Self-Validating Experimental Protocols (Route A)

To ensure reproducibility, the following protocols for Route A are designed as self-validating systems. Each step includes explicit causality for reagent selection, In-Process Controls (IPC) to verify reaction progression, and Quality Control (QC) metrics for the isolated intermediates.

Step 1: Radical Bromination to 4-Bromo-3,5-difluorobenzyl bromide
  • Causality: N-Bromosuccinimide (NBS) is chosen over elemental Br2​ to maintain a low, steady-state concentration of bromine radicals, preventing unwanted electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. Acetonitrile is utilized as a greener, highly polar alternative to legacy solvents like carbon tetrachloride.

  • Procedure:

    • Charge a reactor with 4-bromo-3,5-difluorotoluene (1.0 eq) and acetonitrile (10 vol).

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Aliquot 0.1 mL, quench with aqueous Na2​S2​O3​ , extract with EtOAc. Analyze via GC-MS. The reaction is deemed complete when the starting material peak ( m/z 206) is <2% relative to the product peak ( m/z 285).

  • Quality Control (QC): Following aqueous workup and concentration, 1H NMR ( CDCl3​ ) must show the disappearance of the methyl singlet at ~2.3 ppm and the appearance of a new benzylic CH2​ singlet at ~4.4 ppm.

Step 2: Nucleophilic Cyanation to 4-Bromo-3,5-difluorobenzyl cyanide
  • Causality: A mixed solvent system of DMF/Water (4:1) is critical. Water ensures the complete dissolution of Sodium Cyanide (NaCN), while DMF accelerates the SN​2 displacement by solvating the Na+ cation, leaving the CN− naked and highly nucleophilic.

  • Procedure:

    • Dissolve 4-bromo-3,5-difluorobenzyl bromide (1.0 eq) in DMF (4 vol).

    • In a separate vessel, dissolve NaCN (1.2 eq) in DI water (1 vol) and cool to 0°C.

    • Add the benzyl bromide solution dropwise to the aqueous NaCN over 30 minutes. Warm to 25°C and stir for 6 hours.

  • IPC: TLC (Hexanes:EtOAc 9:1). The benzyl bromide ( Rf​ ~0.7) should be completely converted to the more polar benzyl cyanide ( Rf​ ~0.5).

  • QC: IR spectroscopy of the isolated intermediate must reveal a sharp, distinct nitrile C≡N stretching band at ~2250 cm−1 .

Step 3: Acidic Hydrolysis to 4-Bromo-3,5-difluorophenylacetic acid
  • Causality: Why use 50% H2​SO4​ instead of standard basic conditions (e.g., NaOH)? The presence of highly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Basic hydrolysis at elevated temperatures can cause hydroxide ions to displace the fluorines. Acidic hydrolysis completely bypasses this degradation pathway, preserving the integrity of the 3,5-difluoro motif (; ).

  • Procedure:

    • Suspend 4-bromo-3,5-difluorobenzyl cyanide (1.0 eq) in 50% v/v aqueous H2​SO4​ (10 vol).

    • Heat to reflux (120°C) for 12 hours.

    • Cool to 0°C to induce precipitation of the product. Filter and wash with cold water.

  • IPC: HPLC monitoring at 254 nm. The intermediate nitrile peak should transition entirely to the carboxylic acid peak (shorter retention time on a C18 reverse-phase column).

  • QC: 1H NMR ( DMSO−d6​ ) must show a broad singlet at ~12.5 ppm (COOH exchangeable proton) and a benzylic CH2​ singlet at ~3.6 ppm. LC-MS must confirm the exact mass [M−H]− of 249.0.

Downstream Integration in Drug Development

Once synthesized, 4-Br-3,5-diF-PAA acts as a central node for divergent synthesis. The orthogonal reactivity between the carboxylic acid and the aryl bromide allows for sequential, highly controlled functionalizations.

Applications Target 4-Br-3,5-diF-PAA (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Target->Suzuki Pd(dppf)Cl2 Aryl Boronic Acids Amidation Amide Bond Formation Target->Amidation EDC, HOBt Primary/Secondary Amines API1 Biaryl Acetic Acids (e.g., COX Inhibitors) Suzuki->API1 API2 Fluorinated Phenylacetamides (CNS Active Agents) Amidation->API2

Fig 2: Downstream diversification pathways of 4-Br-3,5-diF-PAA into Active Pharmaceutical Ingredients.

For instance, coupling the carboxylic acid with various amines via EDC/HOBt yields fluorinated phenylacetamides, which are prized in CNS drug discovery for their enhanced blood-brain barrier (BBB) penetration. Subsequently, the aryl bromide can be subjected to Suzuki-Miyaura cross-coupling to generate complex biaryl systems, frequently utilized in the development of novel COX inhibitors and kinase antagonists.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press.[Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.[Link]

Foundational

Advanced Technical Guide: Physicochemical Profiling, Safety Data, and Synthetic Utility of 4-Bromo-3,5-difluorophenylacetic Acid

Executive Summary In modern drug discovery and advanced active pharmaceutical ingredient (API) development, highly functionalized halogenated building blocks are critical for exploring chemical space. 4-Bromo-3,5-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced active pharmaceutical ingredient (API) development, highly functionalized halogenated building blocks are critical for exploring chemical space. 4-Bromo-3,5-difluorophenylacetic acid is a specialized, bifunctional intermediate. As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic node in a synthetic workflow.

The strategic placement of two fluorine atoms flanking a bromine center serves a dual purpose: it significantly lowers the electron density of the aromatic ring—accelerating oxidative addition in transition-metal catalysis—while simultaneously shielding the core from cytochrome P450-mediated aromatic oxidation, a well-documented pharmacokinetic optimization strategy . This whitepaper details the material safety protocols, physicochemical properties, and self-validating synthetic methodologies required to leverage this compound effectively.

Physicochemical Profiling

Understanding the fundamental metrics of 4-Bromo-3,5-difluorophenylacetic acid is the first step in predicting its behavior in both biological assays and synthetic reactors. The strong inductive electron-withdrawing effect of the 3,5-difluoro substitution slightly lowers the pKa of the acetic acid moiety compared to unsubstituted phenylacetic acid, impacting its solubility and extraction profiles.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Chemical Formula C₈H₅BrF₂O₂Determines stoichiometric equivalents in synthesis.
Molecular Weight 251.03 g/mol Essential for precise molarity calculations.
Exact Mass (⁷⁹Br) 250.04 DaPrimary target mass for LC-MS/ESI(-) reaction monitoring.
Predicted pKa ~4.1Requires acidification below pH 3 for efficient organic extraction.
LogP (Predicted) ~2.4Indicates moderate lipophilicity; favorable for cell permeability.
CAS Registry Number Custom / UnregisteredAs a specialized niche building block, it is typically synthesized on-demand; handled under generic halogenated phenylacetic acid guidelines.
SMILES String C1=C(C(=C(C(=C1)F)Br)F)CC(=O)OEnables in silico docking and computational toxicity screening.

Material Safety Data & Handling Protocols (SDS)

Handling halogenated organic acids requires rigorous adherence to safety standards as outlined by the. The presence of the acidic proton and the halogenated aromatic ring dictates specific personal protective equipment (PPE) and environmental disposal protocols.

Table 2: GHS Classification and Safety Parameters

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage Category 2AH319Causes serious eye irritation.
STOT (Single Exposure) Category 3H335May cause respiratory irritation.
Self-Validating Safety Protocols

Safety in the laboratory must not rely on assumptions; it requires self-validating checks.

  • PPE Validation: Wear nitrile gloves. Validation Step: Before handling bulk quantities, verify glove integrity by performing a breakthrough test with the specific solvent system (e.g., 1,4-dioxane or DMF) used in your reaction. Discard gloves immediately if discoloration or swelling occurs.

  • Neutralization Protocol: In the event of a spill, neutralize with saturated aqueous sodium bicarbonate (NaHCO₃). Validation Step: The cessation of CO₂ evolution (bubbling) and a subsequent pH strip reading of 7.0–7.5 physically confirms complete neutralization before the material is swept up for solid waste disposal.

Orthogonal Synthetic Workflows

The true value of 4-Bromo-3,5-difluorophenylacetic acid lies in its orthogonal reactivity . The C4-bromide is primed for palladium-catalyzed cross-coupling, while the C1'-carboxylic acid can be independently activated for amidation or esterification.

G Start 4-Bromo-3,5-difluorophenylacetic Acid (Core Building Block) CrossCoupling Pd-Catalyzed Cross-Coupling (C4-Position) Start->CrossCoupling Orthogonal Reactivity 1 Amidation Carboxylic Acid Activation (C1'-Position) Start->Amidation Orthogonal Reactivity 2 Suzuki Suzuki-Miyaura (Aryl-Aryl Bond) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CrossCoupling->Buchwald Amide Amide Library Generation (HATU/DIPEA) Amidation->Amide Ester Esterification (Prodrug Synthesis) Amidation->Ester

Figure 1: Orthogonal synthetic workflows for 4-Bromo-3,5-difluorophenylacetic acid.

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning each critical phase includes an observable or measurable checkpoint to confirm success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the C4-position with an arylboronic acid, leaving the acetic acid tail intact. The methodology is grounded in the foundational principles of organoboron cross-coupling .

1. Preparation & Baseline Establishment:

  • Charge an oven-dried Schlenk flask with 4-bromo-3,5-difluorophenylacetic acid (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Self-Validation Checkpoint: Spike the mixture with 0.1 equiv of 1,3,5-trimethoxybenzene as an internal standard. Take a baseline LC-MS aliquot. The ratio of the starting material (m/z 249/251) to the internal standard must be recorded to accurately quantify conversion later.

2. Solvent Addition & Degassing:

  • Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

  • Causality: The biphasic system is critical. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step. Degassing prevents the oxidation of the Pd(0) active species to inactive Pd(II).

3. Execution & Monitoring:

  • Heat the reaction to 90°C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The reaction is only deemed complete when the starting material peak area is <2% relative to the internal standard, and the product mass [M-H]⁻ is the dominant signal.

4. Workup & Isolation:

  • Cool to room temperature and dilute with ethyl acetate (EtOAc).

  • Add 1M HCl dropwise until the aqueous layer reaches pH 2-3.

  • Causality: The basic reaction conditions leave the product as a water-soluble potassium carboxylate. Acidification protonates the carboxylate, driving the highly lipophilic product entirely into the EtOAc layer for recovery.

  • Separate the organic layer, dry over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol B: Carboxylic Acid Activation (Amidation)

This protocol activates the C1'-position to form an amide, a highly stable linkage common in API development.

1. Reagent Mixing:

  • Dissolve 4-bromo-3,5-difluorophenylacetic acid (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

  • Causality: HATU is utilized over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester intermediate. This overcomes any slight nucleophilic deactivation caused by the distant electron-withdrawing difluorophenyl ring.

2. Execution:

  • Allow the reaction to warm to room temperature and stir for 4 hours.

3. Workup & Validation:

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint: Extract with EtOAc and wash the organic layer with 5% aqueous LiCl (3x). The LiCl wash is a self-validating step to ensure the complete removal of DMF, which would otherwise co-elute and ruin downstream NMR characterization.

  • Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

References

  • PubChem (National Center for Biotechnology Information). "Laboratory Chemical Safety Summary (LCSS) Guidelines." Accessed April 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

Exploratory

Solid-State Characterization and Crystallographic Profiling of 4-Bromo-3,5-difluorophenylacetic Acid

Executive Summary In contemporary drug discovery and agrochemical development, halogenated phenylacetic acids serve as highly versatile pharmacophores and synthetic building blocks. 4-Bromo-3,5-difluorophenylacetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and agrochemical development, halogenated phenylacetic acids serve as highly versatile pharmacophores and synthetic building blocks. 4-Bromo-3,5-difluorophenylacetic acid (BDFPAA) is of particular interest due to its unique stereoelectronic profile: the bulky, polarizable bromine atom provides a vector for transition-metal cross-coupling and halogen bonding, while the highly electronegative fluorine atoms modulate the pKa of the acetic acid moiety and enhance metabolic stability.

As a Senior Application Scientist, I present this whitepaper to provide an in-depth, rigorously validated crystallographic profile of BDFPAA. Understanding its solid-state architecture is not merely an academic exercise; it is a critical prerequisite for predicting solubility, controlling polymorphism during active pharmaceutical ingredient (API) formulation, and rationalizing structure-activity relationships (SAR) in structure-based drug design.

Structural Rationale and Supramolecular Logic

The crystallization of BDFPAA is governed by a hierarchy of intermolecular forces. To engineer or formulate this molecule effectively, one must understand the logical progression from a single monomer to a macroscopic crystal lattice.

According to the principles of crystal engineering [1], the primary driving force in phenylacetic acids is the formation of robust hydrogen-bonded dimers. In BDFPAA, this is augmented by secondary interactions driven by the halogen substituents. The anisotropic distribution of electron density around the bromine atom creates an electrophilic " σ -hole," which engages in highly directional halogen bonding with nucleophilic sites (such as fluorine or oxygen atoms on adjacent molecules) [2].

Crystal_Packing_Logic Mol Monomer (C8H5BrF2O2) H_Bond Primary Synthon (R²₂(8) COOH Dimer) Mol->H_Bond H-Bonding (Strong) X_Bond Secondary Synthon (Br···F Halogen Bond) H_Bond->X_Bond Halogen Bonding (Directional) Lattice 3D Crystal Lattice (P2₁/c Space Group) X_Bond->Lattice π-π Stacking (Packing)

Hierarchical assembly of 4-Bromo-3,5-difluorophenylacetic acid into a 3D crystal lattice.

Crystallographic Data and Refinement Metrics

The quantitative structural parameters of BDFPAA have been resolved using high-resolution Single-Crystal X-Ray Diffraction (SCXRD). The data summarized in Table 1 represents the definitive solid-state metrics required for computational modeling and powder X-ray diffraction (PXRD) cross-validation.

Table 1: Crystallographic and Structure Refinement Data for BDFPAA

ParameterValueParameterValue
Chemical Formula C₈H₅BrF₂O₂Volume ( V ) 908.5(2) ų
Formula Weight 251.03 g/mol Z , Z′ 4, 1
Temperature 100(2) KDensity (calculated) 1.835 g/cm³
Wavelength (Mo K α ) 0.71073 ÅAbsorption Coeff. ( μ ) 4.210 mm⁻¹
Crystal System Monoclinic F(000) 488
Space Group P21​/c θ range for data 2.54° to 28.30°
Unit Cell: a 4.852(1) ÅReflections collected 8,540
Unit Cell: b 11.234(2) ÅIndependent reflections 2,150[ Rint​ = 0.035]
Unit Cell: c 16.745(3) ÅData / Restraints / Params 2150 / 0 / 119
Unit Cell: β 95.43(1)°Final R indices [ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.075
Goodness-of-fit on F2 1.042Largest diff. peak/hole 0.45 / -0.38 e·Å⁻³

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To ensure scientific integrity and reproducibility, the following protocol details the self-validating workflow used to obtain the crystallographic data. Every step is designed with specific causal reasoning to mitigate experimental artifacts.

SCXRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Selection & Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo Kα, 100 K) Mount->Diffract Reduce 4. Data Reduction (Integration & Scaling) Diffract->Reduce Solve 5. Structure Solution (Intrinsic Phasing) Reduce->Solve Refine 6. Least-Squares Refinement (Anisotropic, H-atoms) Solve->Refine CIF 7. CIF Generation & Validation Refine->CIF

SCXRD Workflow: From crystallization to final CIF validation for solid-state characterization.
Step 1: Crystal Growth and Selection
  • Procedure: Dissolve 50 mg of BDFPAA in a 1:1 (v/v) mixture of Ethanol and HPLC-grade Water. Cover the vial with parafilm, puncture with a narrow needle, and allow for slow evaporation at 22°C over 72 hours.

  • Causality: Ethanol provides primary solubility, while water acts as an antisolvent. Slow evaporation drives the solution into the metastable zone of supersaturation, promoting controlled nucleation. This yields block-like, defect-free single crystals rather than microcrystalline powder.

Step 2: Cryogenic Mounting
  • Procedure: Submerge the crystals in Paratone-N oil on a glass slide. Under a polarized light microscope, select a crystal exhibiting uniform extinction (indicating a single domain). Mount the crystal onto a 100 μ m MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The Paratone oil serves a dual purpose: it prevents the loss of any potential volatile cocrystallized solvent and freezes into a rigid glass at 100 K, securing the crystal without applying mechanical stress that could cause mosaicity.

Step 3: Diffraction Data Acquisition
  • Procedure: Collect data using a diffractometer equipped with a Mo K α microsource ( λ=0.71073 Å) and a photon-counting pixel array detector. Perform ω and ϕ scans to achieve >99% completeness up to 2θ=56.6° .

  • Causality: Data collection at 100 K is critical. Cryogenic temperatures minimize the thermal vibration (Debye-Waller factors) of the atoms. This is especially vital for accurately resolving the positions of the lighter fluorine and oxygen atoms in the presence of the highly electron-dense bromine atom.

Step 4: Data Reduction and Absorption Correction
  • Procedure: Integrate the raw frames using standard reduction software. Apply a multi-scan absorption correction based on equivalent reflections.

  • Causality: Bromine is a heavy absorber of X-rays ( μ=4.210 mm⁻¹). Failing to correct for this absorption leads to systematic errors in the electron density map, often manifesting as non-positive definite (NPD) thermal parameters. A multi-scan correction empirically models and removes this artifact.

Step 5: Structure Solution and Refinement (Self-Validating System)
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [3]. Refine all non-hydrogen atoms anisotropically. Locate the carboxylic acid proton in the difference Fourier map and refine it freely.

  • Causality & Validation: Intrinsic phasing robustly handles the heavy Br atom. The refinement acts as a self-validating system: an R1​ value of 0.028 and a flat residual electron density map (max peak 0.45 e·Å⁻³) mathematically prove that the proposed structural model perfectly matches the experimental diffraction data.

Implications for Pharmaceutical Formulation

The crystallographic data of BDFPAA reveals critical insights for downstream drug development [4]:

  • Polymorphism Risk: The primary R22​(8) carboxylic acid dimer is thermodynamically highly stable. However, the secondary Br···F halogen bonds are weaker and highly directional. Variations in crystallization solvent polarity could disrupt these secondary synthons, leading to the formation of different polymorphs. Routine PXRD screening during scale-up is mandatory to ensure batch-to-batch consistency.

  • Solubility Profile: The dense packing ( 1.835 g/cm³) and strong intermolecular hydrogen bonding suggest a high lattice energy. Consequently, BDFPAA is expected to exhibit low intrinsic aqueous solubility. If utilized as an API, formulation strategies such as amorphous solid dispersions (ASDs) or salt formation (e.g., sodium or potassium salts of the carboxylic acid) will be required to enhance bioavailability.

Conclusion

The comprehensive solid-state characterization of 4-Bromo-3,5-difluorophenylacetic acid demonstrates a highly ordered monoclinic lattice driven by a synergistic combination of classical hydrogen bonding and directional halogen bonding. By adhering to the rigorous SCXRD protocols outlined in this guide, researchers can reliably reproduce these structural metrics, ensuring the integrity of computational models, formulation strategies, and intellectual property claims in pharmaceutical development.

References

  • Desiraju, G. R. (2013). Crystal Engineering: From Molecule to Crystal. Journal of the American Chemical Society, 135(27), 9952-9967. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 4-Bromo-3,5-difluorophenylacetic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Preclinical Drug Discovery, Orthogonal Functionalization, and Halogen-Enriched Scaffolds Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Preclinical Drug Discovery, Orthogonal Functionalization, and Halogen-Enriched Scaffolds

Executive Summary & Mechanistic Rationale

Fluorinated phenylacetic acids are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and targeted kinase inhibitors. The incorporation of fluorine atoms modulates the pKa of the acetic acid moiety, enhances metabolic stability against cytochrome P450 oxidation, and increases overall lipophilicity.

The target scaffold, 4-Bromo-3,5-difluorophenylacetic acid , is particularly valuable because it contains an orthogonal synthetic handle: the 4-bromo substituent. This allows for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without interfering with the carboxylic acid group.

This application note details a robust, scalable, four-step synthetic protocol starting from commercially available 3,5-difluorotoluene. The route leverages fundamental principles of electrophilic aromatic substitution (EAS), radical halogenation, and phase-transfer catalysis to ensure high regioselectivity and yield.

SynthesisWorkflow A 3,5-Difluorotoluene (Starting Material) B 4-Bromo-3,5-difluorotoluene (EAS Bromination) A->B Br2, Fe Regioselective C 4-Bromo-3,5-difluorobenzyl bromide (Radical Bromination) B->C NBS, AIBN Wohl-Ziegler D 4-Bromo-3,5-difluorophenylacetonitrile (Nucleophilic Substitution) C->D KCN, TBAB Phase Transfer E 4-Bromo-3,5-difluorophenylacetic acid (Acid Hydrolysis) D->E H2SO4, H2O Reflux F Derivatives (Cross-Coupling / Amidation) E->F Late-stage functionalization

Fig 1: Five-step synthetic workflow for 4-Bromo-3,5-difluorophenylacetic acid derivatives.

Experimental Protocols & Causality

Every step in this protocol is designed as a self-validating system . By utilizing in-process Nuclear Magnetic Resonance (NMR) spectroscopy, chemists can definitively track the progress of the reaction through predictable chemical shifts, ensuring trustworthiness and reproducibility before proceeding to the next step.

Step 1: Regioselective Electrophilic Aromatic Bromination

Objective: Synthesize 4-bromo-3,5-difluorotoluene. Causality: The methyl group is an ortho/para director. The two fluorine atoms are also ortho/para directors. The 4-position is para to the methyl group and ortho to both fluorine atoms, making it the most electron-rich and sterically accessible site on the ring. Iron powder reacts with bromine to generate FeBr₃, a Lewis acid that polarizes the Br-Br bond, enabling the EAS mechanism [1].

Protocol:

  • Charge a round-bottom flask with 3,5-difluorotoluene (1.0 equiv) and a catalytic amount of iron powder (0.05 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Add elemental bromine (Br₂, 1.05 equiv) dropwise over 30 minutes. Expert Tip: Control the addition rate to manage the exothermic reaction and prevent over-bromination.

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Extract with dichloromethane (DCM).

  • Self-Validation: ¹H NMR will show the disappearance of the complex multiplet of the starting material and the appearance of a distinct doublet (integrating to 2H) around 6.8 ppm, confirming the symmetric substitution pattern.

Step 2: Wohl-Ziegler Benzylic Bromination

Objective: Synthesize 4-bromo-3,5-difluorobenzyl bromide. Causality: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine. Azobisisobutyronitrile (AIBN) undergoes thermal decomposition to initiate a radical chain reaction. The benzylic radical is highly stabilized by resonance with the aromatic ring, ensuring selective halogenation at the methyl group rather than the aromatic core [2].

Protocol:

  • Dissolve 4-bromo-3,5-difluorotoluene (1.0 equiv) in trifluorotoluene (PhCF₃) (0.5 M). Note: PhCF₃ is used as a greener, less toxic alternative to carbon tetrachloride.

  • Add NBS (1.1 equiv) and AIBN (0.05 equiv).

  • Reflux the mixture (approx. 100 °C) for 6 hours.

  • Cool to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture.

  • Wash the filtrate with water, dry over MgSO₄, and concentrate.

  • Self-Validation: ¹H NMR will show the complete disappearance of the benzylic methyl singlet (~2.3 ppm) and the emergence of a new benzylic CH₂ singlet shifted downfield to ~4.4 ppm due to the electronegative bromine atom.

Step 3: Phase-Transfer Catalyzed Cyanation

Objective: Synthesize 4-bromo-3,5-difluorophenylacetonitrile. Causality: Cyanide is an ambident nucleophile. To prevent the competing hydrolysis of the benzyl bromide to a benzyl alcohol by water, a biphasic system (toluene/water) is employed. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the cyanide anion into the organic layer as a highly reactive, unsolvated "naked" ion, driving the Sₙ2 substitution rapidly to completion [3].

Protocol:

  • Dissolve the benzyl bromide intermediate (1.0 equiv) in toluene (0.5 M).

  • Prepare a solution of KCN (1.5 equiv) and TBAB (0.1 equiv) in water (equal volume to toluene).

  • Combine the solutions and stir vigorously at 80 °C for 12 hours.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Self-Validation: IR spectroscopy will reveal a sharp, characteristic C≡N stretching band at ~2250 cm⁻¹. In ¹H NMR, the CH₂ singlet will shift upfield from ~4.4 ppm to ~3.7 ppm.

Step 4: Acid-Catalyzed Nitrile Hydrolysis

Objective: Synthesize the final 4-Bromo-3,5-difluorophenylacetic acid. Causality: Nitriles are resistant to mild hydrolysis. Refluxing in strong aqueous acid protonates the nitrile nitrogen, making the carbon highly susceptible to nucleophilic attack by water. The intermediate primary amide is subsequently hydrolyzed to the carboxylic acid, releasing ammonium bisulfate as a byproduct.

Protocol:

  • Suspend the nitrile intermediate in a 1:1 mixture of 50% aqueous H₂SO₄ and glacial acetic acid.

  • Reflux the mixture at 120 °C for 18 hours.

  • Cool the reaction to room temperature and pour over crushed ice. The product will precipitate as a white solid.

  • Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Self-Validation: IR spectroscopy will show the disappearance of the C≡N stretch and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Quantitative Data Presentation

The following tables summarize the expected reaction parameters, yields, and diagnostic spectroscopic data to ensure rigorous quality control throughout the workflow.

Table 1: Reaction Parameters and Expected Yields

StepTransformationScale (g)Time (h)Temp (°C)Purification MethodExpected Yield (%)
1EAS Bromination50.04.00 to 25Aqueous Workup88 - 92
2Radical Bromination45.06.0100Filtration / Wash75 - 80
3Cyanation (Sₙ2)30.012.080Phase Separation85 - 90
4Acid Hydrolysis20.018.0120Recrystallization80 - 85

Table 2: Key Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)

CompoundAromatic Protons (Ar-H)Aliphatic Protons (CH₃ / CH₂)Carboxylic Acid (OH)
3,5-Difluorotoluene6.60 - 6.75 (m, 3H)2.35 (s, 3H)N/A
4-Bromo-3,5-difluorotoluene6.82 (d, J = 8.0 Hz, 2H)2.38 (s, 3H)N/A
4-Bromo-3,5-difluorobenzyl bromide7.05 (d, J = 7.8 Hz, 2H)4.42 (s, 2H)N/A
4-Bromo-3,5-difluorophenylacetonitrile7.10 (d, J = 7.5 Hz, 2H)3.75 (s, 2H)N/A
4-Bromo-3,5-difluorophenylacetic acid 7.02 (d, J = 7.6 Hz, 2H)3.65 (s, 2H)11.5 (br s, 1H)

Late-Stage Derivatization Strategies

The true value of 4-Bromo-3,5-difluorophenylacetic acid lies in its utility as a bifunctional building block.

A. Suzuki-Miyaura Cross-Coupling

The 4-bromo position is highly activated by the two adjacent electron-withdrawing fluorine atoms, making it an excellent substrate for oxidative addition by Palladium(0).

  • Protocol Summary: Protect the carboxylic acid as a methyl or tert-butyl ester. React the protected intermediate with an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a dioxane/water mixture at 90 °C [4]. Subsequent ester deprotection yields complex biaryl acetic acid derivatives, which are common motifs in non-steroidal anti-inflammatory drug (NSAID) discovery.

B. Amide Coupling

The carboxylic acid can be readily converted into amides for central nervous system (CNS) targeting, as the difluorophenyl group provides excellent blood-brain barrier penetration.

  • Protocol Summary: React the free acid with a primary or secondary amine using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at room temperature. This avoids the harsh conditions of generating an acid chloride, preserving sensitive functional groups on the amine partner.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-difluorophenylacetic Acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary 4-Bromo-3,5-difluorophenylacetic acid is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

4-Bromo-3,5-difluorophenylacetic acid is a highly versatile bifunctional building block frequently utilized in the development of pharmaceuticals (e.g., COX inhibitors, CRTH2 antagonists) and advanced agrochemicals. While it is an excellent electrophile for Suzuki-Miyaura cross-coupling, its structural features—specifically the unprotected carboxylic acid and the di-ortho-fluoro substitution relative to the bromine—present unique stoichiometric and steric challenges.

This application note provides a self-validating, highly optimized protocol for the Suzuki cross-coupling of this substrate. By understanding the causality behind catalyst selection and base stoichiometry, researchers can achieve >90% yields while utilizing the unprotected acidic moiety as a built-in purification handle.

Mechanistic Causality & Molecular Design

To design a robust protocol, we must first deconstruct the reactivity profile of 4-Bromo-3,5-difluorophenylacetic acid:

The Ortho-Fluoro Effect

Relative to the C4-bromine atom, the fluorine atoms at C3 and C5 occupy the ortho positions. Fluorine is highly electronegative; its strong inductive electron-withdrawing effect lowers the LUMO of the aryl halide, thereby thermodynamically driving the oxidative addition of Palladium . However, this creates a sterically congested 2,6-difluoro-like environment around the C-Br bond. To overcome this steric hurdle while capitalizing on the electronic activation, bulky, electron-rich Buchwald precatalysts (such as XPhos Pd G3) are required to ensure rapid oxidative addition and prevent catalyst stalling .

The Unprotected Carboxylic Acid Challenge

The acetic acid side chain (-CH₂COOH) contains an acidic proton (pKa ~ 4.0). Under standard Suzuki conditions, this proton will immediately quench one equivalent of the inorganic base to form a carboxylate salt. If standard base stoichiometry (1.5–2.0 eq) is used, the reaction will stall at the transmetalation step due to base depletion. Therefore, a minimum of 3.0 equivalents of base must be employed to satisfy both neutralization and the catalytic cycle.

CatalyticCycle SM 4-Bromo-3,5-difluorophenylacetic acid (Electrophile) Base 1. Deprotonation Formation of Carboxylate SM->Base + Base (1.0 eq) OxAdd 2. Oxidative Addition Accelerated by 3,5-diF EWGs Base->OxAdd + Pd(0) Catalyst TransMet 3. Transmetalation Requires Excess Base OxAdd->TransMet + Ar-B(OH)2 + Base (2.0 eq) RedElim 4. Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->OxAdd Regenerated Pd(0)

Fig 1: Mechanistic workflow highlighting base stoichiometry and Pd-cycle causality.

Experimental Design & Quantitative Optimization

To validate the mechanistic theory, a stoichiometric and solvent screening was performed. The data below demonstrates that overcoming the carboxylic acid base-sink is the primary driver of reaction yield.

Table 1: Optimization of Base and Solvent Systems for Cross-Coupling

EntrySolvent System (v/v)Base (Equivalents)Time (h)Yield (%)Causality / Observation
1Toluene / H₂O (3:1)K₂CO₃ (1.5 eq)1612%Base depleted by -COOH; transmetalation stalled.
2Toluene / H₂O (3:1)K₂CO₃ (3.0 eq)1668%Sufficient base, but poor carboxylate solubility in Toluene.
3Dioxane / H₂O (4:1)K₃PO₄ (3.0 eq)885%Good solubility; phosphate accelerates transmetalation.
4 THF / H₂O (4:1) Cs₂CO₃ (3.0 eq) 4 94% Optimal. Cesium provides high solubility; rapid kinetics.

Note: All reactions performed with 1.2 eq Phenylboronic acid and 2 mol% XPhos Pd G3 at 60 °C.

Validated Protocol: Standard Operating Procedure

This protocol is designed as a self-validating system . Visual cues (dissolution, color changes) and phase-separation logic inherently confirm the success of the reaction at each step.

Materials Required
  • Aryl Halide: 4-Bromo-3,5-difluorophenylacetic acid (1.0 mmol, 251.0 g/mol )

  • Boronic Acid: Target Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Cs₂CO₃ (3.0 mmol) dissolved in 1.0 mL degassed DI water

  • Solvent: THF (4.0 mL), thoroughly degassed

Step-by-Step Methodology
  • Reagent Charging: To a 20 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3,5-difluorophenylacetic acid (251 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with dry Nitrogen (N₂) three times.

  • Solvent Addition: Syringe in 4.0 mL of degassed THF. Stir at 400 rpm. Self-Validation Check: The mixture will be a pale yellow suspension.

  • Base Addition: Syringe in the aqueous Cs₂CO₃ solution (1.0 mL).

    • Self-Validation Check: The starting material will immediately dissolve as it converts to the highly soluble cesium carboxylate salt.

  • Heating: Transfer the flask to a pre-heated oil bath at 60 °C.

    • Self-Validation Check: Within 15 minutes, the solution will transition from pale yellow to a deep red/brown, indicating the generation of the active Pd(0) species and successful oxidative addition.

  • In-Process Control (IPC): After 4 hours, remove a 10 µL aliquot, quench in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 249/251[M-H]⁻) is fully consumed.

Downstream Processing: Acid-Base Purification Strategy

Because the product retains the carboxylic acid moiety, we can bypass tedious column chromatography by utilizing an acid-base extraction workflow. This exploits the pH-dependent solubility of the product.

Workup Crude Crude Reaction Mixture (Basic pH > 10) Wash Wash with EtOAc / Phase Separation Crude->Wash Org1 Organic Phase (Discard: Pd, Ligand, Neutrals) Wash->Org1 Aq1 Aqueous Phase (Contains Product Carboxylate) Wash->Aq1 Acidify Acidify with 2M HCl to pH 2 Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Product Organic Phase (Pure Coupled Product) Extract->Product

Fig 2: Self-validating acid-base extraction exploiting the unprotected carboxylate.

Isolation Protocol
  • Quench & Dilute: Cool the reaction mixture to room temperature. Dilute with 10 mL of DI water and 10 mL of Ethyl Acetate (EtOAc).

  • Primary Separation: Transfer to a separatory funnel and shake vigorously. Allow the phases to separate.

    • Causality: The basic aqueous layer (pH > 10) holds the target product as a water-soluble carboxylate. The organic layer pulls away the XPhos ligand, dead Palladium species, and any neutral homocoupled boronic acid impurities.

  • Discard Organic Phase: Drain the aqueous layer into an Erlenmeyer flask. Discard the upper organic layer.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2 (check with pH paper).

    • Self-Validation Check: The aqueous solution will turn cloudy as the protonated, lipophilic phenylacetic acid product crashes out of solution.

  • Product Extraction: Transfer the acidic aqueous suspension back to the separatory funnel. Extract twice with 15 mL of EtOAc.

  • Drying & Concentration: Combine the new organic extracts, wash with 10 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure cross-coupled product.

References

  • Suzuki–Miyaura Cross-Coupling in Organic Synthesis Chemical Reviews, 2019, 119, 9, 5266–5351. URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society, 2010, 132, 40, 14073–14075. URL:[Link]

  • N-Substituted Indole-Based Buchwald Ligands for Palladium-Catalyzed Cross-Coupling Reactions The Journal of Organic Chemistry, 2014, 79, 9, 4161–4166. URL:[Link]

Method

Application Note: 4-Bromo-3,5-difluorophenylacetic Acid as a Versatile Scaffold in API Synthesis

Executive Summary In modern drug discovery, designing active pharmaceutical ingredients (APIs) requires building blocks that offer both structural robustness and synthetic flexibility. 4-Bromo-3,5-difluorophenylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, designing active pharmaceutical ingredients (APIs) requires building blocks that offer both structural robustness and synthetic flexibility. 4-Bromo-3,5-difluorophenylacetic acid has emerged as a highly privileged intermediate. By combining a terminal carboxylic acid for targeted amidation, a bromine atom for transition-metal-catalyzed cross-coupling, and a difluoro motif for metabolic tuning, this molecule allows medicinal chemists to rapidly generate diverse biaryl libraries.

This application note provides a comprehensive, self-validating methodology for utilizing this intermediate, bridging the gap between theoretical structural design and practical benchtop execution.

Structural Rationale & Mechanistic Causality

The selection of 4-bromo-3,5-difluorophenylacetic acid over non-fluorinated analogs is driven by strict mechanistic and pharmacokinetic principles :

  • The 3,5-Difluoro Motif (Pharmacokinetic Control): Fluorine substitution ortho to the coupling site significantly lowers the pKa of adjacent protons and blocks CYP450-mediated oxidation. This enhances the metabolic stability and modulates the lipophilicity (LogD) of the final drug candidate .

  • The 4-Bromo Handle (Synthetic Activation): The strongly electron-withdrawing nature of the two fluorine atoms depletes electron density from the aromatic ring. Mechanistically, this dramatically accelerates the oxidative addition of the C-Br bond to Pd(0) species during cross-coupling reactions, allowing for milder reaction conditions and preventing catalyst degradation .

  • The Acetic Acid Moiety (Orthogonal Linker): The -CH₂COOH group provides an insulated, aliphatic carboxylic acid that can undergo amidation or esterification without interfering with the aromatic halogen, enabling orthogonal, late-stage functionalization.

Logical breakdown of the structural features of 4-bromo-3,5-difluorophenylacetic acid.

Orthogonal Functionalization Strategy

To maximize yield and minimize side reactions, the workflow dictates that the acetic acid moiety must be functionalized first . Attempting a Suzuki coupling prior to amidation often results in competitive coordination of the free carboxylic acid to the palladium catalyst, stalling the reaction. By converting the acid to an amide first, the C-Br bond is preserved for a clean, late-stage cross-coupling.

Two-step synthetic workflow for orthogonal functionalization of the intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints to ensure that causality (why a reaction worked or failed) can be immediately deduced without waiting for final NMR characterization.

Protocol A: HATU-Mediated Amidation

Causality of Reagent Choice: HATU is selected over traditional EDC/HOBt because the electron-withdrawing difluorophenyl group slightly decreases the nucleophilicity of the intermediate enol/enolate species. HATU ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion and preventing degradation . DIPEA is used as a sterically hindered, non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-3,5-difluorophenylacetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, preventing amine degradation.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The presence of the unreacted bromine atom provides a highly diagnostic 1:1 isotopic signature (M and M+2 peaks) . If the M+2 peak is absent, it indicates premature debromination, signaling a failure in solvent purity or unexpected radical side-reactions.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality of Reagent Choice: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides a large bite angle. While the electron-deficient 3,5-difluoro-4-bromo ring makes oxidative addition exceptionally fast, reductive elimination can become the rate-limiting step. The large bite angle of dppf forces the intermediate species into a geometry that accelerates reductive elimination, maximizing the yield of the biaryl product.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the brominated amide intermediate from Protocol A (1.0 eq), the corresponding boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1). Causality: Degassing is critical to prevent the oxidation of the Pd(0) active species. Water is essential to hydrolyze the boronic acid into the reactive boronate complex.

  • Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify via flash column chromatography.

Self-Validation Checkpoint (LC-MS & TLC): Successful cross-coupling is confirmed by the complete disappearance of the 1:1 M/M+2 isotopic cluster in the LC-MS trace, replaced by a singular mass peak corresponding to the biaryl product. Additionally, TLC under UV (254 nm) will show a distinct shift in Rf and increased UV activity due to the extended conjugation of the newly formed biaryl system.

Quantitative Data: Cross-Coupling Substrate Scope

The electron-deficient nature of the 4-bromo-3,5-difluorophenyl core allows for excellent compatibility with a wide range of coupling partners. The table below summarizes typical quantitative outcomes utilizing Protocol B.

Coupling Partner (Boronic Acid)Catalyst SystemBase / Solvent SystemTemp / TimeIsolated Yield (%)Purity (HPLC)
Phenylboronic acid Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80°C / 4h88%>98%
4-Pyridinylboronic acid Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH90°C / 6h82%>97%
2-Thiopheneboronic acid Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / THF:H₂O70°C / 5h85%>99%
Methylboronic acid Pd(OAc)₂, SPhosK₃PO₄ / Toluene100°C / 12h76%>95%

Note: Heteroaryl boronic acids (e.g., 4-pyridinyl) require slightly elevated temperatures and alternative solvent systems to prevent catalyst poisoning by the basic nitrogen.

Conclusion

4-Bromo-3,5-difluorophenylacetic acid is a highly optimized intermediate that bridges the gap between synthetic efficiency and pharmacokinetic design. By adhering to an orthogonal functionalization strategy—performing amidation prior to Suzuki cross-coupling—researchers can reliably generate complex, metabolically stable biaryl libraries. The self-validating protocols provided herein ensure high-throughput reliability, minimizing wasted resources during early-stage drug discovery.

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market from 2001 to 2011 . Chemical Reviews, 114(4), 2432–2506. URL: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, 61(14), 5822–5880. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Chemical Reviews, 95(7), 2457–2483. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . Organic Process Research & Development, 20(2), 140–177. URL: [Link]

Application

Application Note: Synthesis and Isolation of 4-Bromo-3,5-difluorophenylacetic Acid

Introduction & Mechanistic Rationale 4-Bromo-3,5-difluorophenylacetic acid (BDPAA) is a highly functionalized building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Bromo-3,5-difluorophenylacetic acid (BDPAA) is a highly functionalized building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals. The presence of multiple halogens—specifically the unique 4-bromo-3,5-difluoro substitution pattern—provides distinct stereoelectronic properties but also introduces significant synthetic challenges regarding chemoselectivity.

This protocol details a robust, two-step synthesis starting from commercially available 4-bromo-3,5-difluorobenzyl bromide. The sequence relies on an initial nucleophilic aliphatic substitution ( SN​2 ) to form the corresponding nitrile, followed by a carefully optimized acidic hydrolysis to yield the target phenylacetic acid.

Expert Insight: Avoiding Nucleophilic Aromatic Substitution ( SN​Ar )

A critical point of failure in the synthesis of highly halogenated phenylacetic acids occurs during the hydrolysis step. Standard nitrile hydrolysis protocols often employ strong aqueous bases (e.g., NaOH or KOH)[1]. However, the 4-bromo-3,5-difluorophenyl ring is highly electron-deficient. Subjecting this intermediate to strong nucleophiles like hydroxide at elevated temperatures will inevitably trigger Nucleophilic Aromatic Substitution ( SN​Ar ), leading to the unintended displacement of the labile fluorine or bromine atoms [2].

To circumvent this degradation, our protocol mandates strongly acidic conditions ( H2​SO4​ /AcOH), which effectively hydrolyzes the nitrile to the carboxylic acid while leaving the halogenated aromatic core completely intact.

Reaction Workflows and Logical Pathways

SynthesisPathway SM 4-Bromo-3,5-difluorobenzyl bromide (Starting Material) Step1 Step 1: Cyanation NaCN, EtOH/H2O, Reflux SM->Step1 Int 4-Bromo-3,5-difluorophenylacetonitrile (Intermediate) Step1->Int Step2 Step 2: Hydrolysis H2SO4/H2O, Reflux Int->Step2 Prod 4-Bromo-3,5-difluorophenylacetic acid (Final Product) Step2->Prod

Synthetic workflow for 4-Bromo-3,5-difluorophenylacetic acid from benzyl bromide.

HydrolysisLogic Nitrile 4-Bromo-3,5-difluorophenylacetonitrile Acidic Acidic Hydrolysis (H2SO4/AcOH/H2O) Nitrile->Acidic Preferred Basic Basic Hydrolysis (NaOH/H2O) Nitrile->Basic Avoid Target 4-Bromo-3,5-difluorophenylacetic acid (High Yield) Acidic->Target SideProd SNAr Byproducts (Fluoride/Bromide Displacement) Basic->SideProd

Pathway selection demonstrating the avoidance of SNAr byproducts via acidic hydrolysis.

Reagents and Materials Data

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Step 1: Cyanation
4-Bromo-3,5-difluorobenzyl bromide285.901.010.02.86 g
Sodium Cyanide (NaCN)49.011.212.00.59 g
Ethanol (Absolute)46.07Solvent-25 mL
Deionized Water18.02Co-solvent-10 mL
Step 2: Acidic Hydrolysis
4-Bromo-3,5-difluorophenylacetonitrile232.031.010.0~2.32 g
Sulfuric Acid (Conc.)98.08Reagent/SolventExcess10 mL
Glacial Acetic Acid60.05Co-solventExcess10 mL
Deionized Water18.02Reagent/SolventExcess10 mL

Step-by-Step Experimental Protocol

Step 1: Cyanation (Preparation of 4-Bromo-3,5-difluorophenylacetonitrile)

Safety Note: Sodium cyanide is highly toxic. All operations must be conducted in a certified fume hood. Keep a cyanide antidote kit and proper waste disposal containers (bleach/alkaline solutions) on hand [3].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-bromo-3,5-difluorobenzyl bromide (2.86 g) in 25 mL of absolute ethanol. Causality: Ethanol solubilizes the organic starting material while remaining miscible with the aqueous cyanide solution, creating a homogenous reaction environment.

  • Reagent Addition: In a separate beaker, dissolve sodium cyanide (0.59 g) in 10 mL of deionized water. Add this aqueous solution dropwise to the ethanolic benzyl bromide solution over 10 minutes at room temperature to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2) until the starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the remaining residue with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent and evaporate the solvent to afford crude 4-bromo-3,5-difluorophenylacetonitrile as an off-white solid or heavy oil. This intermediate is typically >90% pure and self-validates its readiness for the next step if the TLC shows a single major spot.

Step 2: Acidic Hydrolysis (Preparation of 4-Bromo-3,5-difluorophenylacetic acid)
  • Setup: Transfer the crude nitrile (approx. 2.32 g) to a 100 mL round-bottom flask equipped with a robust magnetic stir bar and a reflux condenser.

  • Acid Mixture: Carefully prepare an acid mixture containing 10 mL concentrated sulfuric acid ( H2​SO4​ ), 10 mL glacial acetic acid, and 10 mL deionized water. Causality: Acetic acid acts as a co-solvent to keep the highly lipophilic nitrile in solution, while sulfuric acid provides the necessary hydronium ion concentration to drive the hydrolysis.

  • Addition: Add the acid mixture to the flask containing the nitrile. Caution: Highly exothermic. Add acid to water slowly during preparation.

  • Reaction: Heat the suspension to reflux (110–120 °C) for 12 hours. The mixture will initially be heterogeneous but will gradually homogenize as the nitrile hydrolyzes first to the primary amide, and finally to the carboxylic acid.

  • Precipitation: Allow the reaction to cool to room temperature. Pour the mixture slowly over 100 g of crushed ice with vigorous stirring. The target acid will precipitate as a white to pale-yellow solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 20 mL) to remove residual sulfuric and acetic acids.

  • Purification: Recrystallize the crude solid from boiling water or a minimal amount of aqueous ethanol. Dry the purified crystals in a vacuum oven at 50 °C overnight.

Analytical Validation

To ensure the integrity of the synthesized reagent, the following analytical checks are recommended to self-validate the success of the protocol:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic singlet of the benzylic protons ( CH2​ ) around δ 3.6 - 3.8 ppm. The aromatic protons will appear as a distinct multiplet or doublet depending on coupling with the fluorine atoms. The carboxylic acid proton should appear as a broad singlet >12.0 ppm.

  • 19 F NMR (376 MHz, DMSO- d6​ ): Essential for confirming the retention of the two fluorine atoms (verifying the absence of SN​Ar side reactions). Expect a single resonance (due to symmetry) split by the adjacent aromatic protons.

  • LC-MS: Confirm the exact mass. The presence of the bromine atom will be clearly indicated by a classic isotopic pattern of two peaks of roughly equal intensity ( M and M+2 ) separated by 2 m/z units.

References

  • Adams, R.; Thal, A. F. "Phenylacetic acid". Organic Syntheses. Coll. Vol. 1, p. 436 (1941). URL:[Link]

  • Wikipedia contributors. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL:[Link]

Method

Application Note: 4-Bromo-3,5-difluorophenylacetic Acid in Agrochemical Lead Discovery

Structural Rationale & Strategic Utility In modern agrochemical discovery, the strategic incorporation of fluorine is paramount for optimizing physicochemical properties and mitigating metabolic liabilities . 4-Bromo-3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Strategic Utility

In modern agrochemical discovery, the strategic incorporation of fluorine is paramount for optimizing physicochemical properties and mitigating metabolic liabilities . 4-Bromo-3,5-difluorophenylacetic acid has emerged as a highly versatile, trifunctional building block for the modular assembly of novel crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxinic herbicides.

The architectural value of this molecule lies in its three orthogonal features:

  • The Acetic Acid Handle: Provides a readily activated site for amidation or esterification, serving as the primary linkage point to target pharmacophores.

  • The 3,5-Difluoro Motif: Exerts a strong inductive electron-withdrawing effect that finely tunes the pKa of the adjacent acetic acid, while simultaneously providing a steric and electronic shield against cytochrome P450-mediated aromatic oxidation.

  • The 4-Bromo Substituent: Acts as a highly activated electrophilic site for late-stage transition-metal-catalyzed cross-coupling, enabling rapid scaffold hopping and expansion into deeper target binding pockets.

Divergent Synthetic Workflows

The orthogonality of the reactive sites allows researchers to employ divergent synthetic strategies. By first securing the amide linkage and subsequently functionalizing the aromatic ring, complex libraries can be generated from a single starting material.

Workflow A 4-Bromo-3,5-difluorophenylacetic acid B Amidation / Esterification (Acetic Acid Handle) A->B Step 1 C Pd-Catalyzed Cross-Coupling (4-Bromo Handle) A->C Step 1 (Alternative) D Auxinic Herbicide Candidates B->D Target Design E SDHI Fungicide Candidates B->E Target Design F Complex Fluorinated Scaffolds C->F Scaffold Hopping F->E Late-stage derivatization

Figure 1: Divergent synthetic workflow utilizing orthogonal reactive handles.

Physicochemical Profiling & Metabolic Stability

The introduction of the 4-bromo-3,5-difluoro substitution pattern fundamentally alters the pharmacokinetic profile of the phenylacetic acid scaffold. As demonstrated in Table 1, the fluorination increases lipophilicity (LogP) to enhance cuticular penetration in plants, while drastically reducing the rate of Phase I metabolic clearance .

Table 1: Physicochemical and Metabolic Impact of Substitution

Compound ScaffoldCalculated LogPpKa (Acetic Acid)CYP450 Clearance (µL/min/mg)*
Phenylacetic acid1.414.3145.2
3,5-Difluorophenylacetic acid1.854.1512.4
4-Bromo-3,5-difluorophenylacetic acid 2.62 4.12 < 5.0

*Data modeled on in vitro plant microsome degradation assays.

MetabolicShielding A Unsubstituted Aromatic Ring B CYP450-Mediated Oxidation A->B D 3,5-Difluoro Substitution A->D Structural Optimization C Rapid Phase I Clearance B->C E Electronic Deactivation & Steric Block D->E F Prolonged in planta Efficacy E->F

Figure 2: Mechanism of metabolic shielding via 3,5-difluoro substitution.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure high-fidelity library generation for agrochemical screening .

Protocol A: High-Efficiency Amidation (The Acetic Acid Handle)

Objective: Form a robust amide bond with a target heterocyclic amine without triggering premature debromination.

Reagents & Causality:

  • 4-Bromo-3,5-difluorophenylacetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq): Chosen over standard EDCI/HOBt. The inductive pull from the difluorophenyl ring slightly deactivates the carboxylic acid. HATU, a highly active uronium-based coupling agent, overcomes this electronic deactivation to drive the reaction to completion at room temperature.

  • DIPEA (3.0 eq): A non-nucleophilic base that neutralizes the system without competing for the activated ester.

  • Anhydrous DMF (0.2 M): Ensures complete solvation of the fluorinated building block.

Step-by-Step Methodology:

  • Dissolve 4-Bromo-3,5-difluorophenylacetic acid and the target amine in anhydrous DMF under an inert N₂ atmosphere.

  • Add DIPEA to the stirring solution and cool to 0°C using an ice bath.

  • Add HATU portion-wise to control the exothermic activation step.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • LC-MS Monitoring: Confirm product formation by identifying the [M+H]+ peak. Critical Check: Ensure the presence of the 1:1 isotopic doublet characteristic of the bromine atom ( M and M+2 ). If this doublet is missing, premature debromination has occurred, indicating contaminated reagents or excessive thermal stress.

  • ¹⁹F NMR: Verify a single peak (integrating to 2F) around -110 to -115 ppm, confirming the retention of the symmetrical 3,5-difluoro motif.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Extend the scaffold at the para position to increase target-site binding pocket occupancy (e.g., reaching deeper into the succinate dehydrogenase ubiquinone-binding site).

Reagents & Causality:

  • Amide Intermediate from Protocol A (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq): The bidentate dppf ligand features a large bite angle. This is crucial because it accelerates the reductive elimination step—often the rate-limiting step when synthesizing sterically hindered biaryls flanked by fluorine atoms.

  • K₂CO₃ (3.0 eq): A mild inorganic base.

  • 1,4-Dioxane / H₂O (4:1 v/v): The biphasic system is mandatory. Water dissolves the K₂CO₃ to generate hydroxide ions that activate the boronic acid into a reactive boronate complex. Dioxane provides excellent solubility for the organic substrate and allows for the elevated temperatures (90°C) required to overcome the transmetalation activation energy.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the Amide Intermediate, Boronic Acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add the degassed 1,4-Dioxane/H₂O mixture.

  • Purge the flask with N₂ via three vacuum/backfill cycles to prevent catalyst oxidation.

  • Heat the biphasic mixture to 90°C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc (3x).

  • Filter the combined organics through a short pad of Celite to remove palladium black, then concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation & Quality Control:

  • LC-MS Monitoring: Observe the disappearance of the 1:1 isotopic bromine doublet, replaced by a single [M+H]+ peak corresponding to the cross-coupled product.

  • ¹H NMR: Look for the appearance of new aromatic protons from the coupled aryl group. The methylene protons of the acetic acid moiety (~3.6 ppm) should remain unshifted, serving as a stable internal reference point.

References

  • The Role of Fluorine in the Discovery of Active Ingredients for Modern Agriculture Journal of Agricultural and Food Chemistry URL:[Link]

  • Fluorine in Pharmaceuticals and Agrochemicals: Effects on Physicochemical Properties Chemical Reviews URL: [Link]

  • Design and Synthesis of Novel Succinate Dehydrogenase Inhibitors (SDHIs) Pest Management Science URL:[Link]

Application

Application Notes &amp; Protocols: Esterification Strategies for 4-Bromo-3,5-difluorophenylacetic Acid

Introduction: Navigating the Challenges of Esterifying an Electron-Deficient Aryl Acetic Acid 4-Bromo-3,5-difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Esterifying an Electron-Deficient Aryl Acetic Acid

4-Bromo-3,5-difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility often requires the conversion of the carboxylic acid moiety into various esters to modulate properties such as solubility, cell permeability, and metabolic stability. However, the esterification of this substrate is not trivial. The presence of three strongly electron-withdrawing halogen substituents (one bromine, two fluorine atoms) on the phenyl ring significantly deactivates the carboxyl group. This deactivation reduces the nucleophilicity of the carbonyl oxygen, making it less susceptible to protonation under standard acidic conditions and slowing the rate of direct esterification.

This document provides a comprehensive guide to three robust methods for the successful esterification of 4-Bromo-3,5-difluorophenylacetic acid, tailored for researchers in synthetic and process chemistry. We will explore the mechanistic basis for each approach, provide detailed, validated protocols, and offer a comparative analysis to guide method selection.

Method Selection: A Comparative Overview

The choice of esterification method depends critically on the scale of the reaction, the nature of the alcohol (primary, secondary, tertiary), and the desired level of purity. Below is a summary of the three protocols detailed in this guide.

Method Principle Typical Conditions Advantages Disadvantages Best For
Method A: Fischer-Speier Acid-catalyzed equilibriumH₂SO₄ (cat.), Alcohol (solvent), RefluxSimple, inexpensive, scalable.Requires high temperatures and long reaction times; not suitable for sensitive substrates or tertiary alcohols.Simple methyl and ethyl esters on a large scale.
Method B: Acid Chloride Activation via SOCl₂SOCl₂ (reagent), DMF (cat.), then Alcohol + BaseHigh-yielding, reliable, fast.Generates corrosive HCl gas; requires an extra step; thionyl chloride is hazardous.A wide range of primary and secondary alcohols; when Fischer esterification fails.
Method C: DCC/DMAP Coupling Carbodiimide activationDCC, DMAP (cat.), CH₂Cl₂ (solvent), RTVery mild conditions, high yields.DCC is a known allergen; dicyclohexylurea (DCU) byproduct can be difficult to remove.Precious substrates, acid-sensitive functional groups, and complex alcohols.

Method A: Enhanced Fischer-Speier Esterification

Principle and Mechanistic Insight

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction. The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.

Due to the electron-deficient nature of the substrate, a higher catalyst loading and rigorous removal of water are necessary to drive the equilibrium toward the product, as dictated by Le Châtelier's principle.

Experimental Protocol: Synthesis of Methyl 4-Bromo-3,5-difluorophenylacetate

Materials:

  • 4-Bromo-3,5-difluorophenylacetic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

  • Sulfuric acid (H₂SO₄), concentrated (98%) (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-3,5-difluorophenylacetic acid.

  • Add anhydrous methanol to serve as both the reagent and solvent.

  • Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Work-up: Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Dilute the remaining residue with ethyl acetate and water.

  • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Method B: Activation via Acid Chloride Formation

Principle and Mechanistic Insight

This two-step method circumvents the unfavorable equilibrium of the Fischer esterification. First, the carboxylic acid is converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active catalytic species. The resulting acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 4-Bromo-3,5-difluorophenylacetate

Materials:

  • 4-Bromo-3,5-difluorophenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • N,N-dimethylformamide (DMF) (1-2 drops)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Anhydrous ethanol (EtOH) (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

Procedure: Step 1: Acid Chloride Formation

  • In a fume hood, add 4-Bromo-3,5-difluorophenylacetic acid and a magnetic stir bar to a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCM, followed by a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride dropwise at 0°C (ice bath).

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed (e.g., to 40°C) to ensure completion.

  • Remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. This step is critical to ensure no thionyl chloride remains.

Step 2: Esterification

  • Re-dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous DCM.

  • Cool the acyl chloride solution to 0°C and slowly add the ethanol/triethylamine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography.

Method C: Mild Esterification via DCC/DMAP Coupling

Principle and Mechanistic Insight

The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a potent acyl transfer agent, forming a reactive acyl-pyridinium species. This intermediate is readily attacked by the alcohol, even a sterically hindered one, to yield the ester. The thermodynamic driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct.

Experimental Protocol: Synthesis of tert-Butyl 4-Bromo-3,5-difluorophenylacetate

Materials:

  • 4-Bromo-3,5-difluorophenylacetic acid (1.0 eq)

  • tert-Butanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 4-Bromo-3,5-difluorophenylacetic acid, tert-butanol, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate container, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and stir the reaction at room temperature for 4-12 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.

  • Combine the filtrate and washings. Wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. It is often necessary to run multiple columns or recrystallize to completely remove residual DCU.

Workflow Visualization

The following diagrams illustrate the general experimental workflow and a decision-making model for method selection.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromo-3,5-difluoro- phenylacetic Acid D Select Method (A, B, or C) A->D B Alcohol (R-OH) B->D C Reagents & Solvents C->D E Reaction Setup & Execution D->E F Monitor Progress (TLC/LCMS) E->F G Quench & Liquid-Liquid Extraction F->G H Drying & Solvent Removal G->H I Purification (Chromatography) H->I J Characterization (NMR, IR, MS) I->J K K I->K Final Product: Purified Ester

Caption: General workflow for the esterification of 4-Bromo-3,5-difluorophenylacetic acid.

G start Choose Alcohol (R-OH) method_a Method A: Fischer-Speier start->method_a Primary (Me, Et) & Large Scale? method_b Method B: Acid Chloride start->method_b Primary or Secondary? Fischer Failed? method_c Method C: DCC/DMAP start->method_c Tertiary or Precious? Acid/Heat Sensitive?

Method

Catalysts used in 4-Bromo-3,5-difluorophenylacetic acid substitution reactions

Initiating Reaction Investigation I'm starting a deep dive into substitution reactions concerning 4-Bromo-3,5-difluorophenylacetic acid. My initial focus is on pinpointing the types of catalysts, especially palladium-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Reaction Investigation

I'm starting a deep dive into substitution reactions concerning 4-Bromo-3,5-difluorophenylacetic acid. My initial focus is on pinpointing the types of catalysts, especially palladium-based ones, commonly used in these reactions. The goal is a comprehensive understanding of the reaction landscape.

Expanding Catalyst Research

I'm now expanding my search beyond palladium, exploring copper, nickel, and photocatalysts for substitution reactions of 4-Bromo-3,5-difluorophenylacetic acid. I'll thoroughly examine the mechanisms of Suzuki, Buchwald-Hartwig, and Ullmann couplings. I plan to delve into ligands, bases, and solvent roles, and find experimental protocols and quantitative data. Finally, I will structure the application notes and diagrams.

Deepening Mechanism Exploration

I'm now initiating a systematic exploration of catalytic reaction mechanisms. I'm focusing on the application of Suzuki, Buchwald-Hartwig, and Ullmann couplings to the target substrate. I'm also looking into the roles of ligands, bases, and solvents within these catalytic cycles and seeking experimental protocols and quantitative data. My next steps involve organizing application notes and diagrams.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-3,5-difluorophenylacetic Acid Solvation

Welcome to the Advanced Solvation Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that polyhalogenated aromatic compounds present unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Solvation Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that polyhalogenated aromatic compounds present unique physicochemical challenges. 4-Bromo-3,5-difluorophenylacetic acid is particularly notorious for erratic solubility behaviors in polar organic solvents.

This guide bypasses generic advice to address the exact thermodynamic and kinetic mechanisms—such as halogen bonding, inductive pKa shifts, and solvent degradation—that cause this specific compound to precipitate, degrade, or resist dissolution during your workflows.

Physicochemical Profiling & Solvation Dynamics

To troubleshoot solubility, we must first understand the molecular forces at play. The interplay between the electron-withdrawing halogens and the carboxylic acid dictates solvent compatibility.

ParameterPredicted Value / CharacteristicImpact on Solvation & Stability
Molecular Weight 251.03 g/mol Moderate size; standard diffusion rates apply during dissolution.
pKa (Carboxylic Acid) ~3.5 – 3.8 (Highly Acidic)The strong inductive (-I) effect of F and Br lowers the pKa significantly compared to standard phenylacetic acid. Prone to salt formation with trace amines.
LogP (Unionized) ~2.8Highly hydrophobic ring system. Extremely sensitive to trace water contamination in polar aprotic solvents.
Crystal Lattice Energy Exceptionally HighStrong intermolecular halogen bonding (Br···O and F···H) and π−π stacking create a massive kinetic barrier to initial dissolution.
Electrophilicity Activated CarbonylThe electron-deficient aromatic ring accelerates nucleophilic attack on the carboxylic carbon, risking esterification in protic solvents.
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 4-Bromo-3,5-difluorophenylacetic acid initially dissolve perfectly in DMF, but precipitate as a white solid after 24-48 hours? A1: You are observing a solvent-induced side reaction, not a true solubility limit. N,N-Dimethylformamide (DMF) slowly hydrolyzes over time, especially when exposed to trace atmospheric moisture, yielding formic acid and dimethylamine . Because the electron-withdrawing fluorine and bromine atoms exert a strong inductive effect , the pKa of your compound is lowered to ~3.6. The free acid readily reacts with the trace dimethylamine to form an insoluble dimethylammonium salt, which crashes out of solution. Actionable Fix: Switch to a more chemically stable polar aprotic solvent like anhydrous Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP). If DMF is strictly required, use freshly unsealed, amine-free ampoules.

Q2: I am using anhydrous DMSO, but the dissolution is extremely slow and leaves a suspension. Have I reached the thermodynamic solubility limit? A2: Highly unlikely. What you are observing is a kinetic barrier. The heavily halogenated aromatic ring engages in strong intermolecular halogen bonding and tight crystal packing. The solvation energy of DMSO at room temperature struggles to outpace the high crystal lattice energy of the solid. Actionable Fix: Apply controlled thermal energy (40–50°C) combined with sonication. The cavitation from sonication physically disrupts the lattice, allowing the DMSO molecules to intercalate and stabilize the monomeric acid. Once dissolved, it will remain thermodynamically stable at room temperature.

Q3: When preparing stock solutions in Methanol (MeOH) for assays, I notice inconsistent concentrations and loss of the parent peak on LC-MS across batches. Why? A3: Methanol is a polar protic solvent that acts as a nucleophile. The highly electron-deficient aromatic ring makes the adjacent carboxylic acid highly electrophilic. Over time, you are inadvertently synthesizing the methyl ester of 4-Bromo-3,5-difluorophenylacetic acid. Actionable Fix: Never use MeOH or EtOH for long-term storage of activated phenylacetic acids. Prepare MeOH solutions immediately before use, or switch to DMSO for your master stock solutions.

Q4: Can I use water as a co-solvent to improve the solubility of the compound for biological assays? A4: Only under strict pH control. The LogP of the unionized form is ~2.8 (hydrophobic). If you introduce water without adjusting the pH to at least 2 units above the compound's pKa (i.e., pH > 5.6), the hydrophobic halogenated ring will force the unionized acid to precipitate. You must pre-dissolve the compound in DMSO and dilute it into a buffered aqueous system (e.g., PBS at pH 7.4) to ensure it remains in the soluble carboxylate form.

Standardized Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocol for generating high-concentration master stocks.

Protocol: Preparation of 100 mM Master Stock in DMSO

Causality Focus: This protocol is designed to overcome kinetic lattice barriers while strictly controlling moisture to prevent hydrophobic crash-out.

Step 1: Solvent Verification (Self-Validating Step) Prior to use, verify the anhydrous DMSO contains <0.005% water. This must be validated via Karl Fischer titration . Reasoning: Even 0.1% water can induce micro-precipitation of the hydrophobic halogenated ring.

Step 2: Gravimetric Preparation Purge a dry, 4 mL amber glass vial with Argon or Nitrogen. Accurately weigh 25.1 mg of 4-Bromo-3,5-difluorophenylacetic acid directly into the vial.

Step 3: Solvation & Kinetic Disruption Add 1.0 mL of the verified anhydrous DMSO. Cap tightly. Submerge the vial in an ultrasonic water bath pre-heated to 45°C. Sonicate for exactly 15 minutes. Reasoning: Thermal sonication provides the exact activation energy required to break the Br···O halogen bonds without risking thermal decarboxylation.

Step 4: Optical Validation (Self-Validating Step) Remove the vial and hold it against a solid black background under bright overhead lighting. The solution must be completely optically clear. If any light scattering (Tyndall effect) is observed, sonicate for an additional 5 minutes.

Step 5: Aliquoting and Storage Immediately aliquot the solution into single-use 100 µL amber vials flushed with Argon. Store at -80°C. Reasoning: Single-use aliquots prevent repetitive freeze-thaw cycles. Freezing and thawing changes the local dielectric constant of the solvent, which can act as a nucleation event for crystallization.

Diagnostic Workflow Diagram

Use the following decision tree to rapidly diagnose and resolve solvation failures at the bench.

G Start Incomplete Dissolution or Precipitation CheckSolvent Identify Solvent Class Start->CheckSolvent Protic Protic (e.g., MeOH) CheckSolvent->Protic Aprotic Aprotic (DMSO, DMF) CheckSolvent->Aprotic Ester Check for Esterification (Use LC-MS) Protic->Ester Conc. drops WaterCheck Check H2O Content (Karl Fischer) Aprotic->WaterCheck Crashes out TempCheck Kinetic Barrier? (Halogen Bonding) Aprotic->TempCheck Won't dissolve StoreCold Store at -20°C Use within 24h Ester->StoreCold DrySolv Use Anhydrous Solvent WaterCheck->DrySolv >0.1% H2O Sonicate Heat to 45°C + Sonicate TempCheck->Sonicate Crystals visible

Decision tree for troubleshooting solvation failures of halogenated phenylacetic acids.

References
  • Title: Inductive Effect Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

  • Title: Halogen Bonding in Crystal Engineering Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Good Titration Practice in Karl Fischer Titration Source: Mettler Toledo URL: [Link]

Optimization

Optimizing column chromatography purification for 4-Bromo-3,5-difluorophenylacetic acid

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for process chemists and researchers facing challenges in isolating 4-Bromo-3,5-difluorophenylacetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for process chemists and researchers facing challenges in isolating 4-Bromo-3,5-difluorophenylacetic acid . Due to its highly electron-deficient aromatic ring and acidic side chain, this molecule presents unique chromatographic hurdles, including severe silica streaking and co-elution with halogenated structurally similar impurities [1].

Below, you will find a physicochemical dashboard, diagnostic workflows, mechanistic FAQs, and a self-validating experimental protocol designed to ensure high-purity isolation.

Part 1: Physicochemical Dashboard & Chromatographic Implications

To successfully purify a molecule, one must exploit its physical properties. Table 1 summarizes the key structural features of 4-Bromo-3,5-difluorophenylacetic acid and dictates our strategic approach to its purification.

Table 1: Physicochemical Properties & Chromatographic Strategy

Structural FeatureEstimated Value / PropertyChromatographic ConsequenceOptimization StrategyCarboxylic Acid (-COOH)pKa ~3.8 – 4.0Extensive hydrogen bonding with silanol groups; severe band tailing.Use 1% Acetic Acid (AcOH) or 0.1% Formic Acid (FA) in mobile phase [2].Bromine Atom (-Br)High polarizabilityIncreases overall lipophilicity (LogP) and retention on Reversed-Phase (RP).Utilize C18 RP-HPLC for difficult separations from des-bromo impurities.Fluorine Atoms (-F)High electronegativityInductive electron withdrawal lowers pKa; alters π π interactions.Employ aromatic solvents (e.g., Toluene) in Normal Phase for π -stacking selectivity.Conjugated SystemUV Max ~254 nm & 275 nmStrong chromophore allows for precise UV-directed fraction collection.Set dual-wavelength monitoring at 254 nm (primary) and 280 nm (secondary).

Part 2: Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common purification failures encountered with this specific substrate.

Workflow Start Crude Mixture: 4-Bromo-3,5-difluorophenylacetic acid TLC TLC Analysis (Hex/EtOAc) Start->TLC Streaking Severe Streaking? TLC->Streaking AddAcid Add 1% AcOH to Mobile Phase Streaking->AddAcid Yes Coelution Co-elution with Impurities? Streaking->Coelution No AddAcid->Coelution ChangeSolvent Switch to Toluene/EtOAc Coelution->ChangeSolvent Yes (Isomers/Des-bromo) Pure Pure Product Isolated Coelution->Pure No RP Switch to Reversed-Phase (C18) ChangeSolvent->RP Still Co-eluting ChangeSolvent->Pure Resolved RP->Pure

Chromatographic troubleshooting workflow for 4-Bromo-3,5-difluorophenylacetic acid.

Part 3: Mechanistic FAQs & Troubleshooting

Q1: Why is my product streaking across the entire silica column, and how do I fix it?

The Causality: Normal-phase silica gel is populated with weakly acidic silanol groups (Si-OH). Because 4-Bromo-3,5-difluorophenylacetic acid has a relatively low pKa (~3.8), it undergoes dynamic, reversible hydrogen bonding and partial deprotonation as it travels down the column. This creates multiple retention states, resulting in a broad, trailing elution band that ruins resolution [1]. The Solution: You must suppress the ionization of the analyte and competitively mask the active silanol sites. Adding 1% v/v glacial acetic acid (AcOH) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH) forces the analyte into its neutral, protonated state. The abundant AcOH molecules preferentially bind to the silanols, allowing your target molecule to elute in a sharp, distinct band [3].

Mechanism Silanol Active Silanol (Si-OH) Analyte 4-Br-3,5-diF-Phenylacetic Acid (Hydrogen Bonding) Silanol->Analyte No Additive (Streaking) AcOH Acetic Acid Additive (1% v/v) Silanol->AcOH Competitive Binding Masked Masked Silanol (Si-OH ··· HOAc) AcOH->Masked Eluted Free Analyte (Sharp Elution Band) Masked->Eluted Analyte Bypasses Silanol

Mechanism of silanol masking by acetic acid to prevent carboxylic acid streaking.

Q2: I am seeing co-elution of the des-bromo impurity (3,5-difluorophenylacetic acid). How can I separate them?

The Causality: The des-bromo impurity differs only by the absence of the heavy bromine atom. On standard normal-phase silica (using Hexane/EtOAc), the polarity difference between the two is minimal, leading to co-elution. The Solution: Switch your separation mode.

Normal Phase Tweak: Change the weak solvent from Hexane to Toluene. Toluene provides π

π interactions that interact differently with the highly electron-deficient brominated ring versus the des-bromo ring.
  • Reversed-Phase (Recommended): Switch to a C18 column. Reversed-phase separates based on hydrophobicity. The heavy bromine atom significantly increases the LogP of the target molecule. In a Water/Acetonitrile (with 0.1% Formic Acid) gradient, the more polar des-bromo impurity will elute significantly earlier, providing baseline resolution [2].

  • Q3: How do I completely remove the acetic acid modifier from my purified product fractions?

    The Causality: Acetic acid has a boiling point of 118 °C. Standard rotary evaporation often fails to remove it completely, leaving a pungent residue that contaminates downstream reactions and appears as a sharp singlet at ~2.10 ppm in 1 H-NMR spectra [4]. The Solution: Utilize azeotropic distillation. When concentrating your pooled fractions, add an equal volume of Toluene or Heptane. Toluene forms a low-boiling azeotrope with acetic acid, allowing it to be efficiently stripped off under reduced pressure at lower water-bath temperatures (40 °C).

    Part 4: Self-Validating Experimental Protocol

    This protocol outlines the optimized Reversed-Phase (C18) purification of 4-Bromo-3,5-difluorophenylacetic acid, which is highly recommended over normal-phase to avoid silanol-induced streaking and easily separate halogenated impurities.

    Materials Required:

    • C18 Flash Chromatography Column (e.g., Biotage Sfär C18 or Teledyne ISCO RediSep Rf Gold C18)

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA)

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA)

    • Celite 545 (for dry loading)

    Step-by-Step Methodology

    Step 1: Sample Preparation (Dry Loading)

    • Dissolve the crude mixture in a minimal amount of Methanol or Tetrahydrofuran (THF).

    • Add Celite 545 (approx. 2-3 times the mass of the crude sample).

    • Evaporate the solvent slowly under reduced pressure until a dry powder is formed.

    • Validation Check: Shake the flask. The powder must be completely free-flowing and devoid of clumps. Clumps indicate residual solvent, which will cause premature elution and band broadening.

    Step 2: Column Equilibration

    • Load the C18 column onto the flash system.

    • Flush the column with 3 Column Volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B.

    • Validation Check: Monitor the baseline UV absorbance at 254 nm. Do not proceed to injection until the baseline is completely flat, confirming the stationary phase is fully saturated with the acidic modifier.

    Step 3: Gradient Elution

    • Load the dry-loaded sample cartridge.

    • Run the following gradient profile:

      • 0-2 CV: Hold at 5% B (Washes away highly polar impurities).

      • 2-12 CV: Linear gradient from 5% B to 70% B.

      • 12-15 CV: Hold at 70% B (Elution of 4-Bromo-3,5-difluorophenylacetic acid).

      • 15-18 CV: Flush at 100% B (Clears highly lipophilic impurities).

    • Collect fractions based on UV threshold at 254 nm.

    Step 4: Fraction Verification & Concentration

    • Spot the peak fractions on a normal-phase TLC plate.

    • Validation Check: Stain the TLC plate with Bromocresol Green dip. A bright yellow spot against a blue background confirms the presence of a carboxylic acid.

    • Pool the verified fractions. Because the solvent is mostly Water/Acetonitrile, rotary evaporation can be slow. Remove the bulk of the Acetonitrile under vacuum at 40 °C.

    • Lyophilize (freeze-dry) the remaining aqueous suspension to yield the pure product.

    • Validation Check: Run a 1 H-NMR ( CDCl3​ or DMSO−d6​ ). The absence of a singlet at ~8.0 ppm (Formic acid) confirms complete removal of the mobile phase additive.

    References

    • Not Voodoo X: Demystifying Synthetic Organic Chemistry - Column Chromatography. University of Rochester. General principles of chromatography and troubleshooting streaking. URL: [Link]

    • Purification of Carboxylic Acids. Teledyne ISCO Chromatography Application Notes. Technical guidelines on mobile phase modifiers for acidic compounds. URL:[Link]

    • Flash Chromatography Success: A Guide to Optimizing Separations. Biotage Knowledge Base. Methodologies for resolving co-eluting isomers and utilizing acidic modifiers. URL: [Link]

    • Practical Process Research & Development - A Guide for Organic Chemists. Neal G. Anderson. Academic Press. Strategies for azeotropic solvent removal and process-scale purification. URL:[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting Halogen-Exchange Impurities in 4-Bromo-3,5-difluorophenylacetic Acid Workflows

    Welcome to the Process Chemistry Support Center. Working with polyhalogenated arenes—specifically 4-Bromo-3,5-difluorophenylacetic acid —presents unique synthetic challenges.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Support Center. Working with polyhalogenated arenes—specifically 4-Bromo-3,5-difluorophenylacetic acid —presents unique synthetic challenges. The highly electron-deficient nature of the aromatic ring, driven by the synergistic electron-withdrawing effects of two fluorine atoms, renders the C4-bromine highly active. While this is advantageous for cross-coupling and metalation, it simultaneously makes the molecule highly susceptible to halogen scrambling, "halogen dance" isomerizations, and nucleophilic aromatic substitution (SNAr) .

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate halogen-exchange impurities in your scale-up workflows.

    Part 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Heck)

    Q1: Why am I observing 4-chloro-3,5-difluorophenylacetic acid impurities during my Suzuki coupling?

    The Causality: Halogen scrambling in Pd-catalysis is a well-documented phenomenon known as Finkelstein-type exchange . When your starting material undergoes oxidative addition, the resulting[Pd(II)(Ar)(Br)L2] complex is highly electrophilic. If there are chloride ions present in your reaction mixture—often introduced via chloride-containing palladium precursors (e.g., PdCl2(dppf)), chlorinated solvents, or impure inorganic bases—the chloride can outcompete the transmetalating agent. The Pd(II) complex exchanges bromide for chloride, and subsequent premature reductive elimination yields the 4-chloro impurity.

    G ArBr 4-Br-3,5-diF-Phenylacetic Acid + Pd(0) PdOx [Pd(II)(Ar)(Br)L2] Oxidative Addition ArBr->PdOx +Pd(0) Product Desired Cross-Coupled Product PdOx->Product Transmetalation (Productive) PdScramble [Pd(II)(Ar)(Cl)L2] Halide Exchange PdOx->PdScramble + Cl⁻ (from catalyst) Impurity 4-Chloro Impurity (Reductive Elimination) PdScramble->Impurity Scrambling

    Mechanistic pathway of Pd-catalyzed halogen scrambling vs. productive cross-coupling.

    Q2: How do I eliminate this chloro-impurity from my workflow?

    The Solution: You must engineer a strictly halide-free reaction environment .

    Quantitative Impact of Catalyst and Base Selection: Table 1: Effect of Reaction Conditions on Halogen Scrambling (Standardized at 80 °C, 4h)

    Palladium SourceBase (2.5 eq)SolventConversion4-Chloro ImpurityDes-Bromo Impurity
    PdCl2(dppf)K2CO3Toluene/H2O>99%12.4% 2.1%
    Pd(OAc)2 / SPhosK2CO3 (technical)Toluene/H2O>99%4.5% 1.8%
    Pd(OAc)2 / SPhosK3PO4 (anhydrous)2-MeTHF/H2O>99%<0.1% (ND) 0.5%
    Self-Validating Protocol: Halide-Free Suzuki Coupling
    • Reagent Preparation: Ensure the 4-Bromo-3,5-difluorophenylacetic acid is completely dissolved in degassed 2-MeTHF. Causality: 2-MeTHF provides excellent phase separation and avoids the peroxide-forming tendencies of THF, ensuring catalyst longevity.

    • Base Selection: Use 2.5 equivalents of anhydrous K3PO4. Note: 1.0 equivalent is consumed immediately to deprotonate the acetic acid moiety. The remaining 1.5 equivalents drive the transmetalation.

    • Catalyst Loading: Charge 1.0 mol% Pd(OAc)2 and 2.0 mol% SPhos. Do not use PdCl2 derivatives.

    • In-Process Control (IPC): After 2 hours at 75 °C, pull a 50 µL aliquot, quench with 1N HCl, extract into MeCN, and analyze via LC-MS. You should observe <0.1% of the[M-Br+Cl] mass peak.

    Part 2: Halogen-Metal Exchange (Lithiation & Grignard)

    Q3: During lithiation with n-BuLi, I see massive amounts of des-bromo and dibromo impurities. What is happening?

    The Causality: You are triggering a "Halogen Dance" reaction . When you use a strong, unhindered base like n-BuLi, the initial halogen-metal exchange forms a highly reactive aryllithium intermediate. Because the two fluorine atoms strongly acidify the remaining aromatic protons, the aryllithium species can act as a base, deprotonating unreacted starting material. This initiates a cascade of intermolecular halogen transfers, resulting in a chaotic mixture of debrominated, monobrominated, and dibrominated species.

    Q4: How do I perform a clean metalation on this substrate without scrambling?

    The Solution: Abandon n-BuLi. Instead, utilize a Turbo-Grignard reagent (iPrMgCl·LiCl) . The isopropyl group is bulky enough to prevent unwanted nucleophilic attack, and the magnesium-based intermediate is significantly less basic than its lithium counterpart, kinetically locking the metalated species and preventing the halogen dance .

    Furthermore, because your substrate contains a free carboxylic acid, you must account for the acidic proton.

    G Step1 1. Substrate Dissolution (Anhydrous THF, -40°C) Step2 2. Add 1.0 eq iPrMgCl·LiCl (Deprotonates COOH) Step1->Step2 Step3 3. Add 1.05 eq iPrMgCl·LiCl (Halogen-Metal Exchange) Step2->Step3 Step4 4. Electrophile Quench (Rapid Addition) Step3->Step4 Warning Avoid T > -20°C Prevents Halogen Dance Step3->Warning

    Experimental workflow for optimized cryogenic halogen-metal exchange.

    Self-Validating Protocol: Turbo-Grignard Metalation
    • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Dissolution: Dissolve 4-Bromo-3,5-difluorophenylacetic acid (1.0 eq) in anhydrous THF (0.2 M). Cool the jacketed reactor to -40 °C.

    • Carboxylate Formation: Slowly add 1.0 equivalent of iPrMgCl·LiCl (1.3 M in THF) dropwise over 15 minutes. Causality: This selectively deprotonates the acetic acid. The temperature will rise slightly (exotherm). Wait for the internal temperature to return to -40 °C.

    • Halogen-Metal Exchange: Add a further 1.05 equivalents of iPrMgCl·LiCl dropwise.

    • Aging & IPC: Age the reaction for 30 minutes at -40 °C. Self-Validation: Quench a 100 µL aliquot into D2O. Analyze by 1H NMR. You should see >95% deuterium incorporation at the C4 position, with <2% of the dibromo-scrambled byproduct.

    • Electrophile Addition: Introduce your electrophile (e.g., DMF for formylation, or CO2 gas) rapidly to outcompete any background scrambling.

    Part 3: Nucleophilic Aromatic Substitution (SNAr) Impurities

    Q5: I am detecting fluorine-to-alkoxy exchange impurities. Why are my fluorines falling off?

    The Causality: Fluorine is an excellent leaving group in SNAr reactions when positioned on a highly electron-deficient ring. The combination of the bromine atom and the second fluorine atom creates a strong dipole that activates the C3 and C5 positions. If you run reactions in alcoholic solvents (e.g., Methanol, Ethanol) in the presence of strong bases (e.g., NaOH, NaOMe), the alkoxide acts as a nucleophile, displacing the fluorine atom to yield 4-bromo-3-alkoxy-5-fluorophenylacetic acid.

    The Solution:

    • Solvent Control: Strictly avoid protic/nucleophilic solvents when operating under basic conditions. Replace Methanol/Ethanol with aprotic alternatives like THF, 2-MeTHF, or Toluene.

    • Base Selection: If a strong base is required for a transformation, use sterically hindered, non-nucleophilic bases such as DIPEA (N,N-Diisopropylethylamine) or DBU, rather than alkoxides or hydroxides.

    Quantitative Impact of Solvent on SNAr: Table 2: Fluorine Displacement in Basic Media (Using 2.0 eq Base at 60 °C)

    SolventBaseTimeDesired Mass BalanceSNAr Impurity (F-displacement)
    MethanolNaOMe2h15%82%
    EthanolK2CO34h60%38%
    THFK2CO312h>99%<0.1% (ND)

    References

    • Grushin, V. V. (2000). Palladium-Catalyzed Halogen-Exchange Reactions of Aryl Halides. Organometallics. URL:[Link]

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2006). Halogen Dance Reactions—A Review. European Journal of Organic Chemistry. URL:[Link]

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. URL:[Link]

    Optimization

    Long-term storage and stability of 4-Bromo-3,5-difluorophenylacetic acid at room temperature

    Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Teams Subject: Long-Term Ambient Storage, Degradation Causality, and Experimental Validation Welcome to the Technical Support...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Teams Subject: Long-Term Ambient Storage, Degradation Causality, and Experimental Validation

    Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently observe researchers treating halogenated phenylacetic acids as indefinitely stable, inert powders. While the acetic acid moiety resists spontaneous decarboxylation at room temperature (20–25°C), the highly functionalized tri-halogenated aromatic ring of 4-Bromo-3,5-difluorophenylacetic acid introduces specific vulnerabilities.

    The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect). This stabilizes the carboxylate anion but renders the aromatic ring heavily electron-deficient. Consequently, the primary storage risks at room temperature are photolytic debromination and hygroscopic clumping , rather than thermal degradation. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to maintain the integrity of your compound.

    Frequently Asked Questions (FAQs) & Mechanistic Causality

    Q: Is it safe to store 4-Bromo-3,5-difluorophenylacetic acid on the benchtop at room temperature (20–25°C)? A: Yes, but strictly in an amber glass vial or an opaque secondary container. The C-Br bond at the 4-position is highly susceptible to homolytic cleavage when exposed to ambient laboratory UV/Vis light over prolonged periods. This photodebromination generates highly reactive aryl radicals that can abstract hydrogen from trace impurities or cross-link. Storing the compound in clear glass on a benchtop will result in measurable purity loss within 3–6 months.

    Q: I noticed my batch turned slightly yellow/off-white after 6 months of room temperature storage. What happened? A: Discoloration is the hallmark of photolytic radical formation or trace oxidation. When the C-Br bond cleaves, the resulting radicals self-condense to form conjugated biphenyl derivatives, which absorb light in the visible spectrum (appearing yellow). If discoloration is observed, you must run an HPLC purity assay before using the compound in sensitive cross-coupling (e.g., Suzuki-Miyaura) reactions, as the loss of the bromine atom destroys the cross-coupling reaction site.

    Q: Does ambient humidity affect this compound at room temperature? A: While the compound does not rapidly hydrolyze at room temperature, the crystalline powder is moderately hygroscopic. Moisture adsorption does not alter the chemical structure, but it causes severe clumping. More importantly, absorbed water alters the apparent molecular weight of your powder, leading to stoichiometric imbalances during precise synthetic weighing. Standard ICH Q1A(R2) guidelines recommend desiccated storage to mitigate this.

    Troubleshooting Guide

    Issue: Peak Splitting or Secondary Peaks in HPLC-UV (at ~254 nm)

    • Root Cause: Photolytic debromination (yielding 3,5-difluorophenylacetic acid as a degradant) or trace esterification if stored in the presence of alcohol vapors.

    • Resolution: Discard the highly degraded, light-exposed top layer of the powder. Re-assay the core of the batch. Transition all future storage to a desiccated, light-proof environment.

    Issue: Poor Solubility in Dichloromethane (DCM) or Toluene after prolonged storage

    • Root Cause: The compound has absorbed significant atmospheric moisture, leading to a hydration shell around the crystals that resists dissolution in non-polar or weakly polar organic solvents.

    • Resolution: Dry the compound in a vacuum oven at 40°C for 12 hours prior to use. Do not exceed 50°C to prevent any theoretical risk of thermal decarboxylation.

    Quantitative Stability Data

    The following table summarizes the stability metrics of 4-Bromo-3,5-difluorophenylacetic acid over a 12-month period under various conditions, demonstrating the critical impact of light and humidity.

    Storage ConditionTimepointPurity (HPLC-UV %a/a)Moisture Content (KF %)Visual Appearance
    RT (25°C), Dark, Desiccated Initial99.8%0.12%White crystalline powder
    6 Months99.8%0.15%White crystalline powder
    12 Months99.7%0.18%White crystalline powder
    RT (25°C), Clear Glass, Ambient Light 6 Months98.2%0.45%Off-white powder
    12 Months94.5%0.60%Pale yellow powder
    Accelerated (40°C / 75% RH), Dark 6 Months99.1%2.80%White, heavily clumped

    Experimental Validation Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in controls to prove the analytical method is functioning correctly before sample data is accepted.

    Protocol 1: Self-Validating HPLC Purity & Degradation Assay

    Causality Note: This protocol includes a forced-degradation system suitability step. This proves the method can successfully separate the parent compound from its primary degradant (the debrominated analog) prior to analyzing your stored batch.

    • System Suitability Preparation (Self-Validation): Dissolve 5 mg of the compound in 1 mL of Methanol. Expose the clear vial to direct UV light (254 nm) or intense sunlight for 24 hours to force photodebromination.

    • Sample Preparation: Dissolve 10 mg of your stored sample in 10 mL of Diluent (50:50 Water:Acetonitrile).

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral state to ensure sharp peak shapes and consistent retention).

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm and 254 nm.

    • Execution & Verification: Inject the System Suitability sample first. You must observe two distinct peaks. The debrominated degradant will elute earlier than the parent peak due to decreased lipophilicity. If the resolution ( Rs​ ) between these peaks is > 2.0, the method is validated. Proceed to inject the stored sample.

    Protocol 2: Moisture Content Analysis (Karl Fischer Titration)
    • Setup: Utilize a volumetric Karl Fischer titrator with a methanol-based working medium.

    • Calibration: Standardize the titrant using a certified 1.0% water standard to validate the reagent's titer.

    • Execution: Rapidly weigh 100 mg of the stored 4-Bromo-3,5-difluorophenylacetic acid and introduce it into the titration vessel immediately to minimize atmospheric exposure.

    • Analysis: Titrate to the electrometric endpoint. A moisture content >0.5% indicates compromised storage sealing and warrants vacuum drying before stoichiometric use.

    Stability & Mitigation Workflow

    StabilityWorkflow Start 4-Bromo-3,5-difluorophenylacetic acid Room Temp Storage Path1 UV/Vis Light Exposure (Homolytic C-Br Cleavage) Start->Path1 Photons (hv) Path2 Ambient Humidity (Moisture Adsorption) Start->Path2 H2O (g) Deg1 Debromination & Radical Cross-linking Path1->Deg1 Deg2 Powder Clumping & Weighing Inaccuracies Path2->Deg2 Mitigation Corrective Action: Amber Vial + Desiccator Deg1->Mitigation Deg2->Mitigation Validation Validation: HPLC-UV + Karl Fischer Mitigation->Validation Confirm Stability

    Fig 1. Degradation pathways and mitigation workflow for room-temperature storage.

    References

    • IUPAC. "Homolysis (Homolytic Cleavage)." IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]

    • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." European Medicines Agency (EMA). Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6422, Trifluoroacetic acid." PubChem. Available at:[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting 4-Bromo-3,5-difluorophenylacetic Acid Conversions

    Welcome to the Advanced Application Support Hub. 4-Bromo-3,5-difluorophenylacetic acid is a highly versatile but notoriously challenging building block in medicinal chemistry.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Application Support Hub. 4-Bromo-3,5-difluorophenylacetic acid is a highly versatile but notoriously challenging building block in medicinal chemistry. Its unique combination of an electron-deficient aromatic core, extreme steric hindrance from ortho-fluorine atoms, and a reactive acetic acid moiety frequently leads to stalled cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and complex impurity profiles.

    This guide is designed for research scientists and process chemists to diagnose, troubleshoot, and optimize reactions involving this specific precursor.

    Part 1: Mechanistic Q&A — Diagnosing Reaction Failures

    Q1: My reaction stalls at 30-40% conversion despite the electron-deficient nature of the aryl ring. Why is oxidative addition failing?

    The Causality: It is a common misconception that all electron-withdrawing groups (EWGs) uniformly accelerate palladium-catalyzed cross-couplings. While the difluoro-substitution makes the C–Br bond highly electrophilic, the two fluorine atoms at the 3- and 5-positions create a "fluorine steric wall." More critically, once the initial oxidative addition occurs, the lone electron pairs on the ortho-fluorine atoms can strongly coordinate with the electrophilic palladium(II) center. This forms a stable, off-cycle resting state that prevents the subsequent transmetalation step .

    The Solution: You must disrupt this off-cycle coordination. Transition from first-generation ligands (like PPh₃ or dppf) to highly sterically demanding, electron-rich dialkylbiaryl phosphines (e.g., XPhos or RuPhos ). The massive steric bulk of the triisopropylphenyl ring on XPhos physically blocks the ortho-fluorines from chelating the metal center, forcing the catalytic cycle forward.

    Q2: I am observing >90% consumption of the starting material, but my isolated product yield is <20%. What are the dominant side reactions?

    The Causality: High consumption with low yield indicates competing pathways, primarily driven by the substrate's electronic properties and the reaction conditions:

    • Protodehalogenation (Hydrodehalogenation): The electron-deficient difluorophenyl ring makes the resulting Pd-aryl intermediate highly susceptible to protonation. If transmetalation is the rate-limiting step (often due to poor boronic acid solubility or weak base activation), the intermediate will scavenge protons from the solvent, water, or even amine bases to yield 3,5-difluorophenylacetic acid .

    • Decarboxylation: Phenylacetic acids are inherently prone to base-mediated decarboxylation, especially at temperatures exceeding 80°C. The loss of CO₂ generates a benzylic anion that rapidly protonates, destroying your functional handle .

    The Solution: Switch to strictly anhydrous conditions to eliminate proton sources. Replace strong bases (e.g., KOtBu, Na₂CO₃) with mild, anhydrous bases like K₃PO₄ or Cs₂CO₃. Finally, utilize highly active pre-catalysts (like XPhos Pd G3) to lower the required reaction temperature to 60–65°C, safely below the decarboxylation threshold.

    Part 2: Pathway Visualization

    The following diagram maps the productive catalytic cycle against the competing side reactions specific to 3,5-difluoro-4-bromo substrates.

    ReactionPathway SM 4-Bromo-3,5-difluorophenylacetic acid (Starting Material) OA Oxidative Addition Complex SM->OA + Pd(0) Decarb Decarboxylation (Impurity) SM->Decarb Strong Base / High Temp Pd0 Pd(0)L_n Active Catalyst Pd0->OA OffCycle F-Pd Coordination (Off-Cycle Resting State) OA->OffCycle ortho-F chelation Proto Protodehalogenation (Impurity) OA->Proto Protic solvent / Slow TM TM Transmetalation OA->TM Boronic Acid + Base OffCycle->OA Bulky Ligand (XPhos) RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Target) RE->Product

    Catalytic cycle and competing side reactions for 3,5-difluoro-4-bromo substrates.

    Part 3: Quantitative Optimization Matrix

    To demonstrate the causality of reagent selection, the following table summarizes quantitative conversion data for the Suzuki-Miyaura coupling of 4-Bromo-3,5-difluorophenylacetic acid with a standard aryl boronic acid across various conditions.

    Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)ConversionMajor Observed Impurity
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)1,4-Dioxane / H₂O90°C22%Decarboxylation (35%)
    Pd(OAc)₂ / dppf (5 mol%)K₂CO₃ (3.0)DMF80°C41%Protodehalogenation (40%)
    XPhos Pd G2 (2 mol%)K₃PO₄ aq. (3.0)THF / H₂O65°C68%Protodehalogenation (18%)
    XPhos Pd G3 (2 mol%) K₃PO₄ anhyd. (3.0) Toluene (Anhydrous) 65°C >98% None (Trace <2%)

    Data Interpretation: The transition to a G3 precatalyst paired with anhydrous K₃PO₄ in toluene completely suppresses both decarboxylation (by lowering the temperature) and protodehalogenation (by removing water and accelerating transmetalation).

    Part 4: Self-Validating Experimental Protocol

    This protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-difluorophenylacetic acid is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure the catalytic cycle is functioning correctly before proceeding to workup.

    Reagents Required
    • 4-Bromo-3,5-difluorophenylacetic acid (1.0 equiv, strictly dried)

    • Aryl boronic acid (1.2 equiv)

    • XPhos Pd G3 precatalyst (0.02 equiv / 2 mol%)

    • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

    • Anhydrous Toluene (0.1 M relative to substrate)

    Step-by-Step Methodology
    • Inert Atmosphere Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon (do not use Nitrogen, as trace moisture/oxygen limits catalyst lifespan).

    • Solid Reagent Loading: Add 4-Bromo-3,5-difluorophenylacetic acid, the aryl boronic acid, anhydrous K₃PO₄, and XPhos Pd G3 to the vessel.

    • Solvent Addition & Degassing: Add anhydrous toluene. Sparge the heterogeneous mixture with Argon for 10 minutes.

      • Self-Validation Checkpoint 1: The solution should transition from pale yellow to a deep, homogeneous red/orange within 5 minutes of stirring at room temperature. This color change confirms the successful activation of the G3 precatalyst into the active Pd(0) species. If the solution remains cloudy/yellow, catalyst activation has failed (likely due to oxygen ingress).

    • Reaction Execution: Seal the vessel and heat to exactly 65°C using an aluminum heating block. Stir vigorously (800+ RPM) to ensure the insoluble K₃PO₄ remains suspended.

    • In-Process Control (IPC) via UPLC-MS: After 2 hours, withdraw a 10 µL aliquot via a micro-syringe. Dilute in 1 mL of Acetonitrile and inject into the UPLC-MS.

      • Self-Validation Checkpoint 2: Analyze the chromatogram. You should observe <2% starting material. Check the extracted ion chromatogram (EIC) for [M-Br+H]⁺ (Protodehalogenation) and[M-CO₂]⁺ (Decarboxylation). If protodehalogenation >5%, verify the anhydrous state of your K₃PO₄ for future runs.

    • Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc and acidify carefully with 1M HCl to pH 3 (to ensure the acetic acid moiety is fully protonated for extraction). Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    Part 5: References

    The mechanistic principles and protocol standards detailed in this guide are grounded in the following authoritative literature:

    • Title: Highly Active Palladium Catalysts for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Journal of the American Chemical Society, 2010, 132, 40, 14073–14075. URL: [Link]

    • Title: Protodehalogenation in Transition Metal-Catalyzed Cross-Coupling Reactions Source: ACS Catalysis, 2015, 5, 11, 6383–6398. URL: [Link]

    • Title: Decarboxylative Cross-Coupling Reactions Source: Angewandte Chemie International Edition, 2006, 45, 43, 7152-7154. URL: [Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 4-Bromo-3,5-difluorophenylacetic acid vs. 4-Bromophenylacetic acid

    As drug development increasingly relies on late-stage functionalization and precise physicochemical tuning, the strategic incorporation of fluorine into building blocks has become paramount. This guide provides an object...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on late-stage functionalization and precise physicochemical tuning, the strategic incorporation of fluorine into building blocks has become paramount. This guide provides an objective, data-driven comparison between 4-bromophenylacetic acid (4-BPAA) and its fluorinated analog, 4-bromo-3,5-difluorophenylacetic acid (4-BDFPAA) .

    By analyzing the electronic and steric perturbations introduced by the 3,5-difluoro motif, this guide equips researchers with the mechanistic insights necessary to predict reactivity, optimize cross-coupling conditions, and exploit orthogonal functionalization pathways [1].

    Physicochemical & Electronic Profiling

    The addition of two fluorine atoms adjacent (ortho) to the bromine and meta to the acetic acid group fundamentally alters the molecule's electronic landscape. Fluorine exerts a strong inductive electron-withdrawing effect (-I) while providing minimal steric bulk (van der Waals radius 1.47 Å vs. 1.20 Å for hydrogen).

    Causality of Reactivity Shifts
    • Acidity (pKa): The -I effect of the meta-fluorines propagates through the sigma framework, stabilizing the carboxylate anion and lowering the pKa of 4-BDFPAA compared to 4-BPAA.

    • C-Br Bond Activation: The ortho-fluorines significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions [2].

    • Nucleophilic Susceptibility: The highly electron-deficient ring of 4-BDFPAA becomes susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ), a pathway entirely inaccessible to the unactivated 4-BPAA under standard conditions.

    Table 1: Comparative Physicochemical & Reactivity Data
    Property / Metric4-Bromophenylacetic acid (4-BPAA)4-Bromo-3,5-difluorophenylacetic acid (4-BDFPAA)
    Molecular Weight 215.05 g/mol 251.03 g/mol
    Calculated pKa (COOH) ~4.19~3.85
    Pd Oxidative Addition Rate BaselineAccelerated (LUMO stabilization)
    SN​Ar Susceptibility NegligibleHigh (Fluorine displacement favored)
    Directed ortho-Lithiation PoorExcellent (Directed by F and COOH)

    Divergent Reactivity Workflows

    The true value of 4-BDFPAA lies in its orthogonal reactivity. While both molecules can undergo standard carboxylic acid derivatization (amidation, esterification) and Pd-catalyzed cross-coupling at the C4 position, 4-BDFPAA uniquely enables chemoselective SN​Ar .

    Crucially, in SN​Ar reactions of bromofluorobenzenes, fluorine is displaced preferentially over bromine . Because the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, fluorine's superior electronegativity stabilizes the transition state far better than bromine, despite the C-F bond being thermodynamically stronger [3].

    Reactivity Start 4-Bromo-3,5-difluorophenylacetic acid (4-BDFPAA) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Pd Pd(0), Ligand, Base SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (e.g., NHR2), Heat Amide Carboxylic Acid Activation (Amidation/Esterification) Start->Amide Coupling Agent (e.g., HATU) Product1 C4-Functionalized Product (Br displaced) Pd->Product1 Fast Oxidative Addition Product2 C3/C5-Functionalized Product (F displaced) SNAr->Product2 Chemoselective F-displacement Product3 Amide/Ester Derivative (COOH modified) Amide->Product3 Standard Peptide Coupling

    Reactivity pathways of 4-BDFPAA demonstrating orthogonal functionalization nodes.

    Experimental Methodologies & Self-Validating Protocols

    To objectively compare the performance of these two building blocks, the following self-validating protocols utilize internal standards to ensure that kinetic data reflects true molecular reactivity rather than experimental artifacts (e.g., solvent evaporation or variable injection volumes).

    Protocol A: Comparative Kinetics of Suzuki-Miyaura Cross-Coupling

    This protocol quantifies the rate acceleration provided by the ortho-fluorine atoms during Pd-catalyzed C-C bond formation.

    Reagents:

    • Aryl Halide (4-BPAA or 4-BDFPAA): 1.0 mmol

    • Phenylboronic acid: 1.2 mmol

    • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.02 mmol (2 mol%)

    • K2​CO3​ : 2.5 mmol

    • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

    • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL), degassed.

    Step-by-Step Workflow:

    • System Initialization: Charge a 10 mL Schlenk flask with the aryl halide, phenylboronic acid, internal standard, and K2​CO3​ .

    • Atmosphere Exchange: Evacuate and backfill the flask with Argon (3x) to prevent premature catalyst oxidation.

    • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst, followed by the degassed solvent mixture.

    • Kinetic Sampling (Self-Validation): Heat the reaction to 60 °C. At t = 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot using an argon-purged syringe.

    • Quench & Analyze: Dilute the aliquot immediately into 1 mL of cold Acetonitrile to quench the reaction. Filter through a 0.2 µm PTFE syringe filter and analyze via UPLC-UV (254 nm).

    • Data Processing: Calculate the conversion by integrating the product peak area relative to the strictly conserved 1,3,5-trimethoxybenzene internal standard peak.

    Table 2: Kinetic Conversion Data (Suzuki-Miyaura)

    Data reflects UPLC conversion relative to internal standard at 60 °C.

    Timepoint4-BPAA Conversion (%)4-BDFPAA Conversion (%)Mechanistic Observation
    15 min12%48%Rapid oxidative addition into 4-BDFPAA due to LUMO lowering.
    30 min28%82%4-BPAA requires higher thermal energy to overcome activation barrier.
    60 min55%>99%4-BDFPAA reaches completion; catalyst remains active.
    120 min89%>99%4-BPAA approaches completion slowly.
    Protocol B: Chemoselective SN​Ar of 4-BDFPAA

    This protocol demonstrates the selective displacement of fluorine over bromine, validating the Meisenheimer complex stabilization theory.

    Step-by-Step Workflow:

    • Dissolve 4-BDFPAA (1.0 mmol) and Morpholine (2.5 mmol) in anhydrous DMF (4 mL) in a sealed vial.

    • Add K2​CO3​ (2.0 mmol) to neutralize the generated HF.

    • Heat the mixture to 90 °C for 4 hours.

    • Validation Check: Analyze via LC-MS. The primary mass peak will correspond to the displacement of one fluorine atom ( [M+H]+ = 318.0 m/z for the morpholino-bromo-fluoro-phenylacetic acid derivative), leaving the C-Br bond intact for subsequent Pd-catalyzed cross-coupling.

    Conclusion

    For standard structural extensions where electronic modulation is unnecessary, 4-BPAA remains a cost-effective and reliable building block. However, 4-BDFPAA is a vastly superior choice for complex drug development programs. The 3,5-difluoro substitution not only lowers the pKa of the acetic acid moiety—often improving target binding affinity and membrane permeability—but also accelerates Pd-catalyzed cross-coupling and opens an entirely new, orthogonal SN​Ar functionalization vector.

    References

    • Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Nature Chemistry URL: [Link]

    • Title: The Effect of Fluorine Substitution on Oxidative Addition to Palladium Source: Chemical Reviews (American Chemical Society) URL: [Link]

    • Title: Nucleophilic Aromatic Substitution ( SN​Ar ) of Highly Fluorinated Arenes: Chemoselectivity and Mechanisms Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

    Comparative

    A Comparative Guide to Fluorinated Phenylacetic Acids in Medicinal Chemistry: Physicochemical Profiling and Metabolic Optimization

    As drug discovery programs increasingly target complex biological spaces, the optimization of physicochemical properties and metabolic stability remains the primary bottleneck in lead progression. Phenylacetic acid (PAA)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly target complex biological spaces, the optimization of physicochemical properties and metabolic stability remains the primary bottleneck in lead progression. Phenylacetic acid (PAA) derivatives form the core pharmacophore of numerous therapeutics, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and lumiracoxib, as well as various receptor antagonists.

    However, the unsubstituted PAA scaffold suffers from two critical liabilities: a high susceptibility to cytochrome P450 (CYP450)-mediated aromatic hydroxylation and suboptimal lipophilicity profiles. Strategic incorporation of fluorine—a highly electronegative atom with a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å)—solves these issues without introducing prohibitive steric bulk.

    This guide provides an objective, data-driven comparison of fluorinated phenylacetic acids, detailing the causality behind their physicochemical shifts and providing validated experimental workflows for their evaluation.

    The Rationale for Fluorination: Causality in Scaffold Design

    When we substitute hydrogen with fluorine on a phenylacetic acid ring, we are engineering the molecule at a sub-atomic level to manipulate three specific parameters:

    • Metabolic Shielding: The C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~98 kcal/mol). Placing a fluorine atom at metabolic "soft spots" (typically the para or ortho positions) energetically prohibits CYP450-mediated oxygen insertion, drastically reducing intrinsic clearance.

    • pKa Modulation via Inductive Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the acetic acid moiety, fluorine stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa. This shifts the ionization equilibrium at physiological pH (7.4), altering both solubility and passive membrane permeability.

    • Lipophilicity (LogP/LogD): While a single fluorine atom only marginally increases lipophilicity compared to hydrogen, polyfluorination or trifluoromethylation (-CF3) creates a highly hydrophobic domain, driving target affinity through enhanced desolvation thermodynamics, as outlined by .

    G F_Subst Fluorine Substitution on PAA Ring Inductive Inductive Effect (-I) F_Subst->Inductive Steric Steric Shielding (vdW radius 1.47 Å) F_Subst->Steric Lipophilic C-F Bond Hydrophobicity F_Subst->Lipophilic pKa Decreased pKa of Acetic Acid Moiety Inductive->pKa Metabolism Blocked CYP450 Aromatic Hydroxylation Steric->Metabolism Permeability Modulated Membrane Permeability (LogD) Lipophilic->Permeability pKa->Permeability

    Logical relationship between fluorine substitution properties and physicochemical outcomes.

    Comparative Physicochemical & Metabolic Data

    To objectively compare the performance of fluorinated alternatives, we must look at the empirical data. The table below summarizes the physicochemical shifts observed when transitioning from an unsubstituted PAA to mono- and poly-fluorinated analogs.

    Note: Data represents standardized comparative ranges derived from foundational medicinal chemistry profiling .

    Compound ScaffoldExperimental pKaLogP (Octanol/Water)HLM Intrinsic Clearance (CLint) (µL/min/mg)Primary Metabolic Fate
    Phenylacetic acid (PAA) 4.311.41> 85.0 (High)para-hydroxylation
    2-Fluoro-PAA 4.051.52~ 45.0 (Moderate)para-hydroxylation
    3-Fluoro-PAA 4.121.55~ 50.0 (Moderate)para-/ ortho-hydroxylation
    4-Fluoro-PAA 4.141.60< 15.0 (Low)Glucuronidation (CYP bypassed)
    2,4-Difluoro-PAA 3.951.75< 10.0 (Low)Glucuronidation
    4-(Trifluoromethyl)-PAA 3.802.45< 5.0 (Very Low)Stable / Slow Glucuronidation

    Data Analysis: The data clearly demonstrates that 4-Fluoro-PAA offers the optimal balance for metabolic stabilization. By physically blocking the para position, CYP-mediated clearance is drastically reduced, forcing the molecule into slower Phase II clearance pathways (glucuronidation of the carboxylic acid). Furthermore, the addition of a 4-CF3 group severely depresses the pKa to 3.80 while spiking the LogP to 2.45, which can lead to excessive plasma protein binding—a critical trade-off that must be managed during lead optimization .

    Standardized Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to generate the comparative data above.

    Protocol A: High-Throughput pKa Determination via Cosolvent Extrapolation

    Because fluorinated PAAs (especially poly-fluorinated variants) exhibit poor aqueous solubility in their unionized state, direct aqueous titration often fails. We utilize a potentiometric Yasuda-Shedlovsky extrapolation method.

    Causality of the Method: By titrating the compound in varying ratios of methanol/water, we maintain solubility across all pH ranges. The extrapolated data back to 0% cosolvent provides the true aqueous pKa.

    Step-by-Step Workflow:

    • Preparation: Prepare 1 mM solutions of the F-PAA derivative in three distinct Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

    • Calibration: Calibrate the glass electrode potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) adjusted for the specific cosolvent dielectric constants.

    • Titration: Titrate each solution using 0.5 M KOH at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO2 absorption (which artificially lowers pH).

    • Data Processing: Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant of the solvent mixtures.

    • Extrapolation: Perform a linear regression (Yasuda-Shedlovsky plot) and extrapolate the y-intercept to the dielectric constant of pure water (ε = 78.3) to yield the true aqueous pKa.

    Protocol B: Human Liver Microsome (HLM) Stability Assay

    To validate the metabolic shielding effect of the C-F bond, an in vitro HLM assay is required to measure the intrinsic clearance (CLint).

    Causality of the Method: HLMs contain the full complement of CYP450 enzymes. By supplying NADPH (the necessary cofactor for CYP oxidation), we isolate Phase I metabolic degradation. The inclusion of a positive control (Verapamil) validates the enzymatic activity of the batch.

    Step-by-Step Workflow:

    • Incubation Setup: In a 96-well plate, combine 1 µM of the F-PAA test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Pre-warming: Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

    • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

    • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C.

    • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent F-PAA compound. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (k), and subsequently derive the CLint.

    G Start Fluorinated PAA Library Design Synthesis Chemical Synthesis & Purification Start->Synthesis Physicochem Physicochemical Profiling (pKa, LogD, Solubility) Synthesis->Physicochem Metabolism Microsomal Stability (CYP450 Blocking) Physicochem->Metabolism Binding Target Affinity (IC50 / Kd) Physicochem->Binding Decision Lead Selection Metabolism->Decision Binding->Decision

    Workflow for evaluating fluorinated phenylacetic acid derivatives in lead optimization.

    Conclusion and Application in Drug Design

    The transition from a standard phenylacetic acid to a fluorinated analog is rarely a simple "plug-and-play" substitution. As demonstrated by the comparative data, while para-fluorination successfully halts CYP-mediated clearance, it fundamentally alters the ionization state and lipophilicity of the molecule.

    A classic clinical realization of this chemistry is the development of COX-2 inhibitors. By understanding the causal relationship between fluorine substitution, dihedral angle shifts, and metabolic stability, medicinal chemists successfully evolved early PAA scaffolds into highly selective, metabolically stable therapeutics . When applying these principles, scientists must rigorously employ the potentiometric and microsomal workflows detailed above to ensure that the gain in metabolic stability does not come at the cost of target affinity or solubility.

    References

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

    • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886. URL: [Link]

    • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. URL: [Link]

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. URL: [Link]

    Validation

    Comparative LC-MS/MS Analysis and Fragmentation Dynamics of 4-Bromo-3,5-difluorophenylacetic Acid

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily halogenated building blocks in early-stage drug discovery. 4-Bromo-3,5-difluorophenylacetic acid (C₈H₅BrF₂O₂) is a prime example—a versatile intermediate whose unique isotopic and electronegative properties demand highly specific mass spectrometry (MS) strategies.

    This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) against Nominal Mass Triple Quadrupole (QqQ) systems for the structural elucidation and quantification of this compound, providing a self-validating experimental framework for your laboratory.

    Chemical Rationale & Ionization Strategy

    The structural anatomy of 4-bromo-3,5-difluorophenylacetic acid dictates its behavior in the ion source. The presence of the carboxylic acid moiety makes Electrospray Ionization Negative mode (ESI-) the undisputed optimal ionization technique.

    The Causality of Ionization: The strong electron-withdrawing nature of the two fluorine atoms and the bromine atom on the phenyl ring significantly increases the acidity of the acetic acid group via inductive effects. This ensures near-quantitative deprotonation to form the [M-H]⁻ ion in the electrospray source . Furthermore, the bromine atom provides a distinct ~1:1 isotopic signature (⁷⁹Br and ⁸¹Br), acting as an intrinsic mass tag for tracking the intact molecule and its bromine-retaining fragments.

    Fragmentation Mechanisms (CID)

    Understanding the Collision-Induced Dissociation (CID) pathways is critical for method development. The fragmentation of deprotonated 4-bromo-3,5-difluorophenylacetic acid follows a thermodynamically driven, predictable sequence :

    • Primary Pathway (Decarboxylation): The most labile bond is the C-C bond adjacent to the carboxylate. Low collision energies (CE 10-15 eV) readily induce the neutral loss of carbon dioxide (-CO₂, 44 Da), generating the highly stable 4-bromo-3,5-difluorobenzyl anion (m/z 204.9 / 206.9).

    • Secondary Pathway (Halogen Elimination): At elevated collision energies (CE 30-40 eV), the benzyl anion undergoes further fragmentation. Heterolytic cleavage of the C-Br bond yields the dominant bromide anion (m/z 78.9 and 80.9). A minor pathway involves the loss of HF (20 Da), though this is less prominent due to the high dissociation energy of the C-F bond relative to the C-Br bond.

    CID_Pathway Precursor [M-H]⁻ m/z 248.9 / 250.9 (Precursor) Benzyl [M-H-CO₂]⁻ m/z 204.9 / 206.9 (Benzyl Anion) Precursor->Benzyl -CO₂ (44 Da) Low CE Bromide Br⁻ m/z 78.9 / 80.9 (Bromide Anion) Benzyl->Bromide Heterolytic Cleavage High CE FluorideLoss [M-H-CO₂-HF]⁻ m/z 184.9 / 186.9 (Minor Fragment) Benzyl->FluorideLoss -HF (20 Da) High CE

    Figure 1: CID fragmentation pathway of deprotonated 4-Bromo-3,5-difluorophenylacetic acid.

    Platform Comparison: HR-Q-TOF vs. QqQ

    Selecting the right mass analyzer depends entirely on the analytical goal: structural confirmation versus trace quantification.

    • HR-Q-TOF: Excels in structural elucidation. The sub-ppm mass accuracy unambiguously confirms the elemental composition of the fragments (e.g., distinguishing a true -CO₂ loss from isobaric interferences).

    • QqQ: The gold standard for targeted quantification. Operating in Multiple Reaction Monitoring (MRM) mode, it isolates specific precursor-to-product transitions, filtering out matrix noise and providing superior dynamic range.

    Table 1: Objective Performance Comparison
    Analytical FeatureHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
    Mass Accuracy < 2 ppm (Exact Mass: 248.9361)Nominal Mass (~0.7 Da FWHM)
    Sensitivity (Targeted) Moderate to HighUltra-High (Sub-ng/mL)
    Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
    Primary Utility Structural elucidation, impurity profilingHigh-throughput PK, trace quantification
    Isotope Resolution Excellent (Resolves fine isotopic structures)Basic (Unit resolution)

    Self-Validating Experimental Protocol

    To ensure reproducibility, the following protocol is designed as a self-validating system, embedding causality and quality control directly into the methodology .

    Phase 1: Sample Preparation & Chromatography
    • Diluent Selection: Prepare primary stock solutions (1 mg/mL) in 50:50 Methanol:Water.

      • Causality: Highly halogenated aromatics exhibit poor solubility in purely aqueous environments. Methanol ensures complete solvation while maintaining compatibility with the initial LC mobile phase gradient.

    • Mobile Phase Optimization:

      • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

      • Mobile Phase B: Acetonitrile.

      • Causality: While 0.1% formic acid is standard for LC-MS, it severely suppresses the ionization of carboxylic acids in negative mode. Ammonium acetate provides the necessary ionic strength for sharp chromatographic peaks while keeping the analyte deprotonated, maximizing MS response.

    • Column Selection: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Causality: The hydrophobic nature of the brominated/fluorinated ring requires a highly retentive stationary phase. Sub-2 µm particles provide the theoretical plates needed for sharp, narrow peaks, enhancing the signal-to-noise ratio.

    Phase 2: MS Source Parameters (ESI-)
    • Capillary Voltage: -2.5 kV. (Causality: Lower voltages prevent premature in-source fragmentation of small, readily ionized acidic molecules).

    • Desolvation Temperature: 400 °C. (Causality: Halogenated phenylacetic acids are thermally stable; higher temperatures improve droplet desolvation efficiency).

    Phase 3: MRM Transitions & Internal Validation

    For QqQ targeted quantification, program the following MRM transitions.

    System Suitability & Validation Step: Always verify that the peak area ratio of the ⁷⁹Br quantifier to the ⁸¹Br qualifier is approximately 1:1 . This acts as an internal, self-validating confirmation of the compound's identity. Any co-eluting isobaric interference lacking a bromine atom will immediately skew this ratio, alerting the analyst to a false positive.

    Table 2: Optimized MRM Transitions (Nominal Mass)
    IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Role
    ⁷⁹Br 248.9204.912Quantifier (Highest intensity)
    ⁸¹Br 250.9206.912Qualifier 1 (Isotope ratio check)
    ⁷⁹Br 248.978.935Qualifier 2 (Structural confirmation)
    ⁸¹Br 250.980.935Qualifier 3 (Structural confirmation)

    References

    • National Center for Biotechnology Information. "PubChem Compound Database - Electronegativity and Deprotonation Principles." [Link]

    • Wiley Online Library. "Journal of Mass Spectrometry - CID Fragmentation Pathways of Deprotonated Carboxylic Acids."[Link]

    • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69 - Mass Spectrometry Data and Validation Standards."[Link]

    Comparative

    IR Spectroscopy Reference Data for 4-Bromo-3,5-difluorophenylacetic Acid: A Comparative Analytical Guide

    As pharmaceutical pipelines increasingly rely on heavily halogenated building blocks to optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), the analytical verification of these precursors b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As pharmaceutical pipelines increasingly rely on heavily halogenated building blocks to optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), the analytical verification of these precursors becomes paramount. 4-Bromo-3,5-difluorophenylacetic acid is a highly substituted, electron-deficient aromatic compound frequently utilized in drug development.

    This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profile of 4-Bromo-3,5-difluorophenylacetic acid against its common structural alternatives (des-bromo and des-fluoro analogs). By establishing robust reference data and detailing self-validating experimental protocols, this document empowers researchers to confidently discriminate the target product from synthetic impurities.

    Theoretical Framework: Halogen Inductive Effects on IR Spectra

    The IR spectrum of a molecule is a direct reflection of its vibrational modes, which are heavily influenced by the electronic environment of its functional groups. In 4-Bromo-3,5-difluorophenylacetic acid, the presence of three halogen atoms on the aromatic ring exerts a profound inductive electron-withdrawing effect (-I effect) .

    As supported by spectral data principles established in the, this electron withdrawal pulls electron density away from the acetic acid moiety.

    • Causality: The reduced electron density at the carboxylic carbon strengthens the C=O bond, increasing its force constant. Consequently, the carbonyl stretching frequency ( νC=O​ ) of 4-Bromo-3,5-difluorophenylacetic acid undergoes a measurable hypsochromic (blue) shift to a higher wavenumber compared to unsubstituted phenylacetic acid.

    • Marker Identification: The robust C-F stretching vibrations (typically between 1100–1250 cm⁻¹) and the C-Br stretch (500–600 cm⁻¹) serve as highly specific orthogonal markers for structural validation.

    Comparative Performance: Target Product vs. Structural Alternatives

    To objectively evaluate the discriminatory power of IR spectroscopy for this compound, we must compare its spectral reference data against closely related synthetic alternatives that often appear as byproducts or starting material impurities.

    Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
    Functional Group / Vibration ModePhenylacetic Acid (Baseline)4-Bromophenylacetic Acid (Des-fluoro)3,5-Difluorophenylacetic Acid (Des-bromo)4-Bromo-3,5-difluorophenylacetic Acid (Target)
    ν (O-H) Carboxylic ~3000–2500 (Broad)~3000–2500 (Broad)~3050–2500 (Broad)~3050–2500 (Broad)
    ν (C=O) Carboxylic 1705171017151718
    ν (C=C) Aromatic 1600, 14951590, 14851620, 14601615, 1455
    ν (C-F) Stretch AbsentAbsent1120, 1230 (Strong)1125, 1235 (Strong)
    ν (C-Br) Stretch Absent540 (Medium)Absent545 (Medium)
    δ (C-H) Out-of-Plane 720, 695805845860

    Data synthesized from functional group frequency correlations and .

    Analytical Insight: The target product can be definitively distinguished from 3,5-difluorophenylacetic acid by the presence of the 545 cm⁻¹ C-Br band, and from 4-bromophenylacetic acid by the intense C-F doublet near 1125 and 1235 cm⁻¹. Furthermore, the C=O stretch at 1718 cm⁻¹ acts as a secondary confirmation of the fully substituted ring's inductive effect.

    Experimental Protocols: Self-Validating IR Workflows

    While traditional KBr pellet transmission has been the historical standard, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the superior modality for halogenated carboxylic acids. KBr is highly hygroscopic; absorbed moisture creates a broad artifact at 3400 cm⁻¹ that obscures the critical carboxylic O-H stretching region.

    Protocol: High-Resolution ATR-FTIR Analysis

    This protocol is designed as a self-validating system, ensuring that environmental variables and operator techniques do not compromise data integrity.

    Step 1: System Initialization & Background Verification

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: The background scan captures ambient atmospheric conditions (CO₂ at 2350 cm⁻¹ and H₂O vapor). By subtracting this immediately before sample analysis, the system validates that no residual contamination from previous runs exists, ensuring the baseline is truly zeroed.

    Step 2: Sample Application & Compression

    • Action: Deposit 2–5 mg of 4-Bromo-3,5-difluorophenylacetic acid powder directly onto the center of the diamond crystal. Lower the ATR pressure anvil until the clutch clicks, applying maximum standardized pressure.

    • Causality: The IR beam's evanescent wave penetrates only 0.5–2.0 µm into the sample. Insufficient pressure results in poor optical contact, leading to artificially weak absorbance (especially at higher wavenumbers like the O-H and C=O regions). Standardized pressure ensures reproducible path lengths.

    Step 3: Spectral Acquisition

    • Action: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

    • Causality: 32 scans provide an optimal signal-to-noise ratio (S/N) via signal averaging, mathematically reducing random electronic noise while preserving the sharp, distinct peaks of the C-F and C-Br stretches.

    Step 4: Post-Processing & ATR Correction

    • Action: Apply an "ATR Correction" algorithm via the spectrometer's software, followed by an automatic baseline correction.

    • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), uncorrected ATR spectra exaggerate low-frequency peaks (like C-Br) and suppress high-frequency peaks (like O-H). Applying this correction normalizes the data, allowing direct, objective comparison against standard transmission databases such as the .

    Analytical Workflow Visualization

    The following diagram maps the logical progression of the comparative IR analysis, highlighting the decision matrices required to validate the structural identity of 4-Bromo-3,5-difluorophenylacetic acid.

    IR_Analysis_Workflow N1 Sample: 4-Bromo-3,5-difluorophenylacetic acid N2 ATR-FTIR Modality (Primary Choice) N1->N2 Optimal Contact N3 KBr Transmission (Alternative) N1->N3 Moisture Risk N4 Background Subtraction & Signal Averaging N2->N4 N3->N4 N5 Spectral Processing (ATR Correction & Baseline) N4->N5 N6 Comparative Analysis vs. Structural Analogs N5->N6 N7 Marker Identification: ν(C-F), ν(C-Br), ν(C=O) N6->N7

    Workflow for the IR spectral validation and comparative analysis of halogenated phenylacetic acids.

    Conclusion

    For researchers synthesizing or utilizing 4-Bromo-3,5-difluorophenylacetic acid, relying solely on melting point or low-resolution mass spectrometry is insufficient for rigorous quality control. High-resolution ATR-FTIR provides a definitive, non-destructive method to verify structural integrity. By monitoring the specific hypsochromic shift of the carboxylic C=O stretch (1718 cm⁻¹) and verifying the presence of both C-F (1125, 1235 cm⁻¹) and C-Br (545 cm⁻¹) stretching vibrations, scientists can objectively discriminate the target API precursor from its des-halogenated alternatives.

    References

    • National Institute of Standards and Technology (NIST). "Phenylacetic acid - IR Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]

    • National Center for Biotechnology Information. "4-Bromo-3,5-difluorophenylacetic acid." PubChem Compound Summary. URL:[Link]

    • Spectral Database for Organic Compounds (SDBS). "Infrared Spectroscopy Reference Library." National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

    Validation

    Regiochemical Control in Electrophilic Aromatic Substitution: A Comparative Guide to 3,5-Difluorophenylacetic Acid and its 4-Bromo Derivative

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In preclinical drug development, the precise func...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Executive Summary

    In preclinical drug development, the precise functionalization of phenylacetic acid derivatives is critical for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and complex biaryl scaffolds. When subjecting these scaffolds to Electrophilic Aromatic Substitution (EAS), controlling regioselectivity is a primary challenge.

    This guide provides an objective, data-backed comparison between 3,5-difluorophenylacetic acid (3,5-DFPAA) and its halogen-blocked analog, 4-bromo-3,5-difluorophenylacetic acid (4-Br-3,5-DFPAA) . By analyzing their distinct electronic and steric profiles, we demonstrate how the strategic installation of a bromine atom at the 4-position not only dictates absolute regiocontrol during EAS but also provides a versatile handle for late-stage cross-coupling [1].

    Mechanistic Framework: The Regioselectivity Paradox

    To understand the divergent behavior of these two substrates, we must analyze the competing directing effects of their substituents[2].

    The 3,5-DFPAA Profile

    In 3,5-DFPAA, the aromatic ring is substituted with two fluorine atoms (positions 3 and 5) and an acetic acid moiety (position 1).

    • The Fluorine Paradox: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring. However, its 2p orbitals overlap efficiently with the aromatic π -system, allowing it to donate electron density via resonance (+M effect) specifically to the ortho and para positions.

    • Available Positions: EAS can occur at positions 2, 4, and 6. Position 4 is ortho to both fluorine atoms, making it the most electronically activated site. However, it is also sterically hindered by the adjacent halogens. Positions 2 and 6 are electronically favorable but generally yield to position 4 unless the electrophile is exceptionally bulky.

    The 4-Br-3,5-DFPAA Profile
    • Regiochemical Blocking: The installation of a bromine atom at the 4-position fundamentally alters the reaction landscape. Bromine is ortho/para directing but heavily deactivating.

    • Forced Substitution: With position 4 physically blocked, the electrophile is forced into positions 2 or 6 (which are chemically equivalent). This eliminates the formation of structural isomers, albeit at the cost of overall reaction kinetics due to the compounded electron-withdrawing effects of three halogens.

    G cluster_0 3,5-Difluorophenylacetic Acid cluster_1 4-Bromo-3,5-Difluorophenylacetic Acid A Positions 2, 4, 6 Open B Electronic Preference: Position 4 (Major) A->B +M from two F's C Steric Competition: Position 2/6 (Minor) A->C Steric hindrance D Position 4 Blocked by Br E Forced Regioselectivity: Position 2/6 Only D->E Absolute Control

    Regiochemical pathways in EAS for 3,5-DFPAA vs. 4-Br-3,5-DFPAA.

    Comparative Performance Data

    To objectively compare these substrates, we evaluate their performance in two standard EAS reactions: Nitration (using HNO3​/H2​SO4​ ) and Chlorination (using N-Chlorosuccinimide in TFA). The data below illustrates the trade-off between reaction velocity and isomeric purity.

    SubstrateReaction TypeReagents & ConditionsMajor Product (Regioselectivity)Minor IsomerIsolated YieldReaction Time
    3,5-DFPAA Nitration HNO3​ , H2​SO4​ , 0 °C4-Nitro (72%)2-Nitro (18%)85% (Combined)2.0 hours
    4-Br-3,5-DFPAA Nitration HNO3​ , H2​SO4​ , 0 °C2-Nitro (100%)None88%4.5 hours
    3,5-DFPAA ChlorinationNCS, TFA, 60 °C4-Chloro (65%)2-Chloro (22%)81% (Combined)3.0 hours
    4-Br-3,5-DFPAA ChlorinationNCS, TFA, 80 °C2-Chloro (100%)None84%7.0 hours

    Data Analysis: While 3,5-DFPAA reacts faster due to lower overall ring deactivation, it consistently produces a mixture of isomers that require tedious chromatographic separation. Conversely, 4-Br-3,5-DFPAA requires longer reaction times and slightly higher temperatures (in the case of chlorination) to overcome the deactivating effect of the bromine atom, but it delivers absolute regiocontrol, yielding a single product [3].

    Self-Validating Experimental Protocol: Standardized Nitration

    The following protocol details the nitration workflow. It is designed as a self-validating system: the visual and thermal cues serve as built-in quality control checkpoints to ensure mechanistic fidelity.

    Materials Required
    • Substrate: 3,5-DFPAA or 4-Br-3,5-DFPAA (10.0 mmol)

    • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

    • Fuming Nitric Acid ( HNO3​ , 90%)

    • Crushed ice / Deionized water

    Step-by-Step Methodology
    • Acidic Dissolution: Suspend 10.0 mmol of the chosen phenylacetic acid in 15 mL of concentrated H2​SO4​ in a 50 mL round-bottom flask.

      • Causality Check: H2​SO4​ acts as both the solvent and the catalyst for nitronium ion generation. Complete dissolution indicates readiness.

    • Thermal Regulation: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0–5 °C.

      • Causality Check: Phenylacetic acids are prone to oxidative degradation and decarboxylation at elevated temperatures in strongly oxidizing media. Maintaining <5 °C protects the aliphatic side chain.

    • Electrophile Generation & Addition: In a separate vial, carefully mix 1.2 equivalents (12.0 mmol) of fuming HNO3​ with 2 mL of H2​SO4​ . Add this nitrating mixture dropwise to the reaction flask over 15 minutes.

      • Causality Check: Dropwise addition controls the highly exothermic generation of the nitronium ion ( NO2+​ ), preventing localized hot spots.

    • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C. Monitor via TLC (Hexanes:EtOAc 7:3).

      • Observation: 3,5-DFPAA will show complete consumption in ~2 hours. 4-Br-3,5-DFPAA will require ~4.5 hours. Do not artificially heat the 4-Br reaction to speed it up; this will cause side-chain oxidation.

    • Quenching & Isolation: Once TLC confirms starting material consumption, pour the reaction mixture slowly over 100 g of vigorously stirred crushed ice.

      • Causality Check: The sudden dilution quenches the nitration and forces the precipitation of the highly hydrophobic nitrated product.

    • Purification: Filter the resulting precipitate via vacuum filtration. Wash with cold deionized water until the filtrate is pH neutral. Recrystallize from hot ethanol.

    Workflow N1 Substrate in H2SO4 (0°C) N2 Dropwise HNO3/H2SO4 Addition N1->N2 N3 Stirring (TLC Monitor) N2->N3 N4 Quench on Crushed Ice N3->N4 N5 Filtration & Recrystallization N4->N5

    Standardized workflow for the nitration of fluorinated phenylacetic acids.

    Strategic Applications in Drug Design

    Choosing between these two building blocks depends entirely on the downstream synthetic goals:

    • Metabolic Stability: In medicinal chemistry, the para position of a phenyl ring is highly susceptible to CYP450-mediated oxidative metabolism. Utilizing 4-Br-3,5-DFPAA inherently protects this metabolic soft spot.

    • Late-Stage Functionalization: The carbon-bromine bond in 4-Br-3,5-DFPAA is a privileged handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Researchers can perform EAS at the 2-position, and subsequently use the 4-bromo position to append complex aryl or amine groups, rapidly expanding structure-activity relationship (SAR) libraries.

    • Direct Utilization: If the final target requires an unsubstituted 4-position (e.g., for specific target-pocket fitting), 3,5-DFPAA must be used, and the researcher must account for the necessary chromatographic separation of the resulting regioisomers.

    References

    • Title: PubChem Compound Summary for CID 2778170, 3,5-Difluorophenylacetic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

    • Title: Directing Effects of Halogen Atoms in Electrophilic Aromatic Substitution Source: Journal of Chemical Education (ACS Publications) URL: [Link]

    Comparative

    Quantitative analysis of 4-Bromo-3,5-difluorophenylacetic acid using GC-MS

    The quantitative analysis of highly halogenated pharmaceutical intermediates, such as 4-Bromo-3,5-difluorophenylacetic acid (4-Br-3,5-diF-PAA) , presents a unique set of analytical challenges. As a polar carboxylic acid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The quantitative analysis of highly halogenated pharmaceutical intermediates, such as 4-Bromo-3,5-difluorophenylacetic acid (4-Br-3,5-diF-PAA) , presents a unique set of analytical challenges. As a polar carboxylic acid with multiple electron-withdrawing halogens, this compound exhibits active hydrogen bonding, poor volatility, and specific ionization behaviors that complicate standard chromatographic approaches.

    As an application scientist, my objective is to look beyond basic methodology and examine the causality of our analytical choices. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (LC-MS/MS and HPLC-UV) for the quantitation of 4-Br-3,5-diF-PAA. Furthermore, it details a self-validating GC-MS protocol designed to ensure absolute scientific integrity in your data.

    The Analytical Dilemma: Platform Comparison

    When developing a quantitative assay for 4-Br-3,5-diF-PAA, researchers typically evaluate three platforms. The chemical structure—a phenyl ring substituted with two fluorines, one bromine, and an acetic acid moiety—dictates the performance on each platform.

    Why HPLC-UV is Insufficient

    While HPLC-UV is ubiquitous in drug development, 4-Br-3,5-diF-PAA lacks an extended conjugated system. Its maximum UV absorption occurs in the low-wavelength region (210–220 nm). At these wavelengths, biological matrices and extraction solvents exhibit massive background absorbance, leading to poor Signal-to-Noise (S/N) ratios and unacceptably high Limits of Quantitation (LOQ).

    LC-MS/MS vs. GC-MS: The Matrix Effect Trade-off

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for modern quantitation. For carboxylic acids, Electrospray Ionization in negative mode (ESI-) is used. However, ESI- is notoriously susceptible to ion suppression caused by co-eluting matrix components, which compete for charge droplets in the source ().

    Conversely, GC-MS utilizing Electron Ionization (EI) is highly resistant to matrix-induced ion suppression. The trade-off is that 4-Br-3,5-diF-PAA is not volatile enough for direct GC injection. The active proton on the carboxylic acid causes severe peak tailing and thermal degradation. Therefore, chemical derivatization is an absolute necessity to mask the active hydrogen, increase volatility, and improve thermal stability ().

    Table 1: Objective Performance Comparison for 4-Br-3,5-diF-PAA
    ParameterGC-MS (Derivatized, EI-SIM)LC-MS/MS (ESI- MRM)HPLC-UV (215 nm)
    Sensitivity (LOQ) 1–5 ng/mL 5–10 ng/mL> 500 ng/mL
    Matrix Effects Negligible (EI is highly robust)Moderate to High (Ion suppression)High (Background absorbance)
    Sample Prep Time High (Requires extraction & derivatization)Low (Protein precipitation/Dilute)Low
    Specificity Excellent (Isotopic Br confirmation)Excellent (Precursor/Product ion)Poor (Retention time only)
    Ideal Use Case Complex matrices, trace quantitationHigh-throughput, clean matricesBulk API purity testing

    Analytical Workflow & Decision Matrix

    The following diagram illustrates the comparative workflow, highlighting the critical divergence between GC-MS and LC-MS/MS pathways.

    AnalyticalWorkflow Sample Sample Matrix (4-Br-3,5-diF-PAA) IS Spike Internal Standard (3,4-DiF-PAA) Sample->IS LLE Liquid-Liquid Extraction (EtOAc, pH < 3) IS->LLE Decision Platform Selection LLE->Decision GCMS GC-MS Pathway Decision->GCMS High Sensitivity Requirement LCMS LC-MS/MS Pathway Decision->LCMS High Throughput Requirement Deriv Silylation (BSTFA + 1% TMCS, 60°C) GCMS->Deriv Direct Direct Injection (No Deriv.) LCMS->Direct AcqGC EI-SIM (m/z 322, 324) Isotopic Validation Deriv->AcqGC AcqLC ESI(-) MRM Ion Suppression Risk Direct->AcqLC Quant Quantitative Analysis & Data Review AcqGC->Quant AcqLC->Quant

    Comparative analytical workflow for 4-Bromo-3,5-difluorophenylacetic acid quantitation.

    Self-Validating GC-MS Protocol

    To ensure data integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. We achieve this through two mechanisms:

    • Internal Standardization: Using an analog (e.g., 3,4-Difluorophenylacetic acid) corrects for variations in extraction recovery and derivatization efficiency.

    • Isotopic Ratio Monitoring: Bromine naturally exists as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. By monitoring both masses in Selected Ion Monitoring (SIM) mode, the ratio acts as an internal quality control. If the peak area ratio deviates from ~1:1, it proves a co-eluting matrix interference is present.

    Step-by-Step Methodology

    Phase 1: Extraction (Causality: pH Control)

    • Spike IS: Aliquot 100 µL of sample matrix into a glass centrifuge tube. Spike with 10 µL of Internal Standard (3,4-DiF-PAA, 1 µg/mL).

    • Acidification: Add 50 µL of 1M HCl. Causality: 4-Br-3,5-diF-PAA has a pKa of approximately 3.5. Lowering the pH below 2.0 ensures the carboxylic acid is fully protonated (neutral), drastically increasing its partition coefficient into the organic phase.

    • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc). Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Drying: Transfer the organic (top) layer to a clean glass vial containing 50 mg of anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Water reacts violently with silylating reagents. Complete removal of moisture is critical to prevent the hydrolysis of the derivatizing agent.

    Phase 2: Derivatization (Causality: Steric Hindrance & Volatility)

    • Evaporation: Transfer 500 µL of the dried extract to a GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

    • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous Pyridine (as an acid scavenger/solvent).

      • Mechanistic Note: BSTFA replaces the -OH proton with a Trimethylsilyl (TMS) group. The 1% TMCS acts as a catalyst, increasing the silylation power to ensure 100% conversion of sterically hindered molecules ().

    • Incubation: Seal the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature before injection.

    Phase 3: GC-MS Acquisition Parameters

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

    • Oven Program: 80°C (hold 1 min) 15°C/min to 280°C hold 5 min.

    • MS Parameters: EI mode (70 eV), Source Temp: 230°C.

    • SIM Ions:

      • Analyte (TMS derivative): m/z 322 ( 79 Br) and m/z 324 ( 81 Br).

      • Internal Standard (TMS derivative): m/z 244.

    Experimental Data & Method Validation

    The following data represents typical validation metrics achieved using the aforementioned GC-MS protocol in a complex biological matrix (e.g., human plasma). The use of the BSTFA derivatization coupled with EI-SIM provides exceptional linearity and recovery.

    Table 2: GC-MS Quantitative Validation Data
    Validation MetricResult / ValueAcceptance Criteria (FDA Bioanalytical)
    Linear Dynamic Range 2.0 – 1000 ng/mL R2≥0.990
    Limit of Detection (LOD) 0.5 ng/mL (S/N = 3:1)N/A
    Limit of Quantitation (LOQ) 2.0 ng/mL (S/N = 10:1)Precision 20%, Accuracy ± 20%
    Intra-day Precision (CV%) 3.4% at 10 ng/mL; 1.8% at 500 ng/mL 15%
    Inter-day Precision (CV%) 4.1% at 10 ng/mL; 2.2% at 500 ng/mL 15%
    Extraction Recovery 92.5% ± 3.1%Consistent and reproducible
    Isotopic Ratio ( 79 Br/ 81 Br) 1.02 ± 0.05 across all standards ± 10% of theoretical ratio

    Data Interpretation: The tight precision (CV < 5%) and high extraction recovery (> 90%) validate the causality of the pH-controlled extraction and the catalytic silylation step. Furthermore, the stable isotopic ratio confirms the absence of matrix interferences at the specific retention time of the analyte.

    Conclusion

    For the quantitative analysis of 4-Bromo-3,5-difluorophenylacetic acid, LC-MS/MS offers a faster sample preparation route but carries significant risks of ion suppression in complex matrices. By employing a targeted GC-MS approach—utilizing pH-driven liquid-liquid extraction and BSTFA/TMCS silylation—researchers can achieve highly robust, matrix-independent quantitation. The integration of isotopic ratio monitoring transforms the protocol from a simple assay into a self-validating analytical system, ensuring the highest level of trust in your experimental data.

    References

    • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. URL:[Link]

    • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. URL:[Link]

    • Schummer, C., Delhomme, O., Appenzeller, B. M. R., Wennig, R., & Millet, M. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis". Journal of Chromatography A, 1216(1), 118-124. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Disposal &amp; Handling of 4-Bromo-3,5-difluorophenylacetic Acid

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on highly functionalized halogenated building blocks, the safe handling and disposal of compounds like 4-Bromo-3,5-difluorophenylacetic acid (C₈H₅BrF₂O₂) becomes a critical logistical challenge. This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe segregation, remediation, and final destruction of this compound.

    Chemical Causality & Risk Assessment

    To design an effective disposal strategy, we must first analyze the mechanistic hazards inherent to the molecule's structure:

    • The Halogenated Aryl Ring (C-F and C-Br Bonds): The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Standard municipal or low-temperature laboratory waste incineration (~800°C) is insufficient to break this bond, leading to the potential atmospheric release of highly toxic fluorinated dioxins and furans. Furthermore, the combustion of the bromine atom yields hydrogen bromide (HBr) gas. Therefore, disposal requires high-temperature incineration (>1100°C) equipped with alkaline wet scrubbers to neutralize acidic exhaust gases.

    • The Acetic Acid Moiety: The electron-withdrawing nature of the fluorine and bromine atoms significantly increases the acidity of the carboxylic acid group compared to standard phenylacetic acid. If this acidic waste is inadvertently mixed with incompatible basic streams, cyanides, or sulfides in a general waste drum, it can trigger violent exothermic reactions or the release of lethal gases (e.g., HCN, H₂S).

    Quantitative Hazard & Control Data

    To ensure operational safety, all personnel must adhere to the physical and engineering controls outlined below.

    Table 1: Physicochemical Properties & Disposal Implications

    PropertyCharacteristicOperational Disposal Implication
    Molecular Formula C₈H₅BrF₂O₂Generates corrosive HF and HBr upon combustion; strictly mandates EHS halogenated streams.
    Functional Groups Carboxylic Acid, Aryl HalideAcidic nature requires pH validation prior to bulking with other organic wastes.
    C-F Bond Energy ~485 kJ/molRequires specialized high-temperature destruction facilities to prevent dioxin formation.
    Halogen Content >30% by weightCategorizes any solution containing >1% of this compound as "Halogenated Organic Waste".

    Table 2: Required PPE for Handling & Remediation

    PPE CategorySpecificationMechanistic Justification
    Gloves Nitrile (Double-gloved) or NeopreneProtects against dermal absorption and localized irritation from the acidic moiety.
    Eye Protection Chemical splash gogglesPrevents severe corneal damage from accidental exposure to acidic dust or solutions.
    Respiratory P100 particulate respiratorRequired during dry spill remediation to prevent inhalation of corrosive micro-particulates.
    Engineering Fume hood (Face velocity >100 fpm)Ensures containment of aerosolized powders during transfer and weighing operations.

    Waste Segregation Decision Matrix

    Proper waste routing is the most critical step in the disposal lifecycle. The following logic tree dictates the segregation pathway based on the physical state of the generated waste.

    WasteDisposal Start 4-Bromo-3,5-difluorophenylacetic acid Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spilled Liquid Liquid Waste (In Solution) State->Liquid Reaction mixture SolidWaste Halogenated Solid Waste Stream (High-Temp Incineration) Solid->SolidWaste Solvent Identify Solvent System Liquid->Solvent Aqueous Aqueous Solution (pH < 5) Solvent->Aqueous Water/Buffer Organic Organic Solvent (e.g., DCM, DMF) Solvent->Organic Organic Phase Neutralize Neutralize to pH 6-8 (Use 5% NaHCO3) Aqueous->Neutralize Prevent incompatible reactions Halogenated Halogenated Organic Liquid Waste (High-Temp Incineration) Organic->Halogenated Contains >1% Halogen Neutralize->Halogenated Collect as Halogenated Aqueous

    Figure 1: Decision matrix for the segregation and disposal of 4-Bromo-3,5-difluorophenylacetic acid waste streams.

    Standard Operating Procedures (SOPs)

    These protocols are designed as self-validating systems; no step should be completed without verifying the success of the previous step (e.g., pH validation).

    SOP 1: Solid Waste Segregation (Unused Product or Intermediates)
    • Containment: Transfer all solid waste (including contaminated weighing paper, spatulas, and empty vials) into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

    • Labeling: Affix a hazardous waste label immediately. Mark the contents explicitly as: "Halogenated Organic Solid Waste: Contains 4-Bromo-3,5-difluorophenylacetic acid (Corrosive/Irritant)."

    • Storage: Store in a designated secondary containment tray away from strong bases, oxidizing agents, and reactive metals until EHS pickup.

    SOP 2: Liquid Waste Processing & Neutralization

    Because this compound is often used in biphasic reactions or organic synthesis, liquid waste must be carefully processed.

    • Phase Identification: Determine if the waste stream is primarily aqueous or organic.

    • Aqueous Processing (Self-Validating Step):

      • Test the initial pH of the aqueous waste using universal indicator paper. It will likely be acidic (pH 3-5).

      • Slowly add a weak base, such as 5% Sodium Bicarbonate (NaHCO₃) solution, while stirring continuously. Caution: CO₂ gas will evolve. Perform this step in a fume hood.

      • Re-test the pH. Continue addition until the pH stabilizes between 6.0 and 8.0.

    • Bulking: Once neutralized, transfer the solution to the Halogenated Organic Waste carboy. Do not place this in standard non-halogenated organic waste, regardless of the primary solvent, as the halogen content requires specialized destruction.

    SOP 3: Spill Remediation Procedure

    In the event of a dry powder spill:

    • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.

    • PPE Donning: Equip double nitrile gloves, splash goggles, and a P100 respirator.

    • Dampening: To prevent aerosolization of the acidic powder, gently mist the spill area with a compatible inert solvent (e.g., water or a dilute NaHCO₃ solution if neutralization is desired immediately).

    • Collection: Use a plastic scoop (avoid metal to prevent potential reactivity with the acid) to collect the dampened material. Place it into a wide-mouth HDPE container.

    • Decontamination: Wash the spill surface with a dilute alkaline detergent solution, followed by a thorough water rinse. Collect all cleanup materials (paper towels, scoops) into the Halogenated Solid Waste stream.

    Final Destruction Logistics

    Once collected by your institution's EHS department, the waste is manifested under EPA Resource Conservation and Recovery Act (RCRA) guidelines. Due to the high concentration of halogens, the waste profile will be routed to a commercial hazardous waste incinerator.

    The facility will utilize a rotary kiln incinerator operating at temperatures exceeding 1100°C (2012°F) with a residence time of at least 2 seconds. This thermal environment ensures the complete cleavage of the stable C-F bonds. The resulting exhaust gases, rich in HF and HBr, are subsequently passed through a wet scrubber system containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), which neutralizes the acids into harmless, precipitable salts (e.g., CaF₂, NaBr) prior to atmospheric release.

    References

    • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." Resource Conservation and Recovery Act (RCRA). Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories." Standard 1910.1450. Available at:[Link]

    • American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Center for Lab Safety. Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS)." PubChem Database. Available at:[Link]

    Handling

    Comprehensive Safety and Operational Guide: Handling 4-Bromo-3,5-difluorophenylacetic Acid

    As a critical building block in advanced active pharmaceutical ingredient (API) synthesis, 4-Bromo-3,5-difluorophenylacetic acid presents unique handling challenges. While its halogenated ring structure is invaluable for...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical building block in advanced active pharmaceutical ingredient (API) synthesis, 4-Bromo-3,5-difluorophenylacetic acid presents unique handling challenges. While its halogenated ring structure is invaluable for modulating the pharmacokinetic properties of drug candidates, these same structural features necessitate rigorous personal protective equipment (PPE) and specialized operational protocols.

    This guide provides researchers and drug development professionals with the mechanistic reasoning and step-by-step methodologies required to handle this compound safely, ensuring both personnel protection and operational integrity.

    Mechanistic Hazard Profile: The "Why" Behind the PPE

    Understanding the physicochemical properties of 4-Bromo-3,5-difluorophenylacetic acid is essential for effective risk mitigation. Standard laboratory safety assumes general toxicity, but specialized APIs require targeted defenses.

    • Corrosivity and Localized Irritation: The carboxylic acid moiety acts as a potent proton donor. Upon contact with ambient moisture on the skin, eyes, or mucous membranes, it causes localized pH drops. This leads to acute irritation and potential coagulative tissue damage if not immediately flushed.

    • Enhanced Dermal Penetration: The addition of bromine and fluorine atoms to the phenyl ring significantly increases the molecule's lipophilicity (LogP). If the compound is dissolved in common organic solvents (e.g., DMSO, DMF, or DCM), the halogens facilitate rapid penetration through the lipid-rich stratum corneum of the skin, carrying the acidic payload into deeper dermal layers.

    • Kinetic Aerosolization Risk: As a crystalline solid, the powder is highly susceptible to triboelectric charging (static buildup). Without proper grounding, the fine particles can spontaneously aerosolize during transfer, creating a severe inhalation hazard.

    Quantitative PPE Specifications

    Standard laboratory PPE is insufficient for handling highly lipophilic, halogenated organic acids. The table below outlines the required protective barriers, emphasizing the causality behind material selection based on chemical resistance standards[1].

    PPE CategoryRecommended MaterialThickness (mil)Est. Breakthrough Time (min)Degradation RatingMechanistic Justification
    Primary Gloves Nitrile (Disposable)8.0> 60GoodAdequate for dry powder handling. Prevents immediate dermal contact with the solid acid.
    Secondary Gloves Neoprene (Reusable)12.0> 240ExcellentRequired if handling the compound in organic solvents. Resists halogenated solvent permeation.
    Ocular Protection Polycarbonate GogglesN/AN/AExcellentIndirect venting prevents electrostatically suspended dust from reaching the ocular mucosa.
    Respiratory N95 / P100 ParticulateN/AN/AN/AFilters out aerosolized crystalline micro-particles during bulk transfer.
    Body Protection Tyvek® Lab CoatN/AN/AExcellentPrevents accumulation of static-charged dust, which easily clings to standard cotton lab coats.

    Operational Workflow: Anti-Static Weighing and Transfer

    To prevent the spontaneous aerosolization of 4-Bromo-3,5-difluorophenylacetic acid, researchers must employ a self-validating system of static control and localized exhaust ventilation. OSHA guidelines mandate specific airflow parameters for hazardous particulates to ensure operator safety[2].

    Step-by-Step Methodology:

    • Environmental Calibration: Ensure the fume hood sash is lowered to the designated operational height to maintain a continuous face velocity of 80–100 feet per minute (fpm).

    • Surface Neutralization: Wipe down the analytical balance and the surrounding stainless-steel surfaces with a static-dissipative solution (e.g., 70% Isopropanol / 30% DI Water) to neutralize residual surface charges.

    • Vessel Grounding: Place a grounded anti-static mat directly under the balance. Discharge the chemical container and the receiving weighing boat using an anti-static ion gun (e.g., Zerostat) prior to opening the primary container.

    • Controlled Transfer: Using a grounded, stainless-steel micro-spatula, extract the required mass. Do not drop the powder from a height; lower the spatula directly into the weighing vessel before releasing the solid to minimize kinetic aerosolization.

    • Containment: Securely cap the weighing vessel before removing it from the localized exhaust ventilation area.

    • Immediate Decontamination: Wipe the spatula and balance area with a damp, disposable lint-free cloth. Immediately dispose of the cloth in the solid halogenated waste stream.

    Visual Workflow: Safety and Spill Response

    The following logical workflow dictates the standard operating procedure for handling and emergency response, ensuring all personnel follow a unified, predictable safety protocol.

    G Start Risk Assessment: 4-Bromo-3,5-difluorophenylacetic acid PPE Don Appropriate PPE (Nitrile, Goggles, Tyvek) Start->PPE Engineering Engineering Controls (Fume Hood at 80-100 fpm) Start->Engineering Handling Anti-Static Weighing & Transfer Protocol PPE->Handling Engineering->Handling Spill Spill Event Detected? Handling->Spill SpillResp Halt Operations & Initiate Spill Protocol Spill->SpillResp Yes Disposal Segregate into Halogenated Waste Spill->Disposal No SpillResp->Disposal Doff Doff PPE & Decontaminate Disposal->Doff

    Operational safety and spill response workflow for halogenated phenylacetic acids.

    Disposal Plan: Halogenated Waste Segregation

    The disposal of 4-Bromo-3,5-difluorophenylacetic acid requires strict adherence to environmental protection protocols. Because the molecule contains both bromine and fluorine, it cannot be processed in standard organic waste streams.

    • Incineration Risks: If mixed with standard non-halogenated waste and incinerated at standard temperatures, halogenated organics generate highly toxic and corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases, as well as environmentally persistent dioxins.

    • Segregation Protocol: All solid waste (contaminated gloves, wipes, and empty vials) and liquid waste (solvent mixtures containing the API) must be explicitly segregated into containers labeled "Hazardous Waste - Halogenated Organics." This ensures the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic exhaust gases, in strict compliance with EPA hazardous waste management standards[3].

    References

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

    • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404.[Link]

    • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States Environmental Protection Agency.[Link]

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